6-hydroxyspiro[4.5]decan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
10-hydroxyspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-8-3-6-10(9(12)7-8)4-1-2-5-10/h9,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFKYSSOEHPNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138534-73-1 | |
| Record name | 6-hydroxyspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular Architecture and Synthetic Utility of 6-Hydroxyspiro[4.5]decan-8-one
The following technical guide details the molecular structure, synthetic pathways, and physicochemical properties of 6-hydroxyspiro[4.5]decan-8-one . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a high-
Executive Summary: The Spirocyclic Advantage
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional architectures is driven by the need for improved solubility and target selectivity. 6-hydroxyspiro[4.5]decan-8-one (CAS: 2138534-73-1) represents a privileged spirocyclic scaffold. Unlike simple spiro[4.5]decanes, the 6-hydroxy-8-one functionalization pattern offers orthogonal vectors for diversification: a hydrogen-bond donor/acceptor pair (OH) and a distinct electrophilic site (C=O) positioned on a rigid aliphatic core.
This guide analyzes the compound as a stable
Molecular Structure & Stereochemistry
Structural Definition
The compound consists of a saturated cyclopentane ring spiro-fused to a cyclohexane ring.
-
Spiro Center: C5 (IUPAC numbering for spiro[4.5]decane).
-
Functionalization:
-
C6-Hydroxyl: Positioned adjacent to the spiro center.
-
C8-Ketone: Positioned meta to the spiro center within the six-membered ring.
-
-
Chemical Class: Cyclic
-hydroxy ketone (Aldol adduct).
Conformational Analysis
The spiro-fusion creates a rigid orthogonal relationship between the two rings.
-
Ring A (Cyclopentane): Adopts an envelope conformation to minimize torsional strain.
-
Ring B (Cyclohexane): Predominantly adopts a chair conformation.
-
Intramolecular Bonding: The C6-OH and C8=O groups are in a 1,3-relationship. Depending on the relative stereochemistry (syn vs. anti), an intramolecular hydrogen bond may stabilize the syn-isomer, locking the conformation and influencing reactivity.
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| Formula | Low MW fragment (168.23 Da) | |
| LogP | ~1.1 - 1.4 | Ideal lipophilicity for CNS penetration |
| TPSA | ~37.3 Ų | High membrane permeability |
| H-Bond Donors | 1 | C6-OH |
| H-Bond Acceptors | 2 | C6-OH, C8=O |
| 0.90 | High saturation correlates with clinical success |
Synthetic Pathways[1][2][3][4][5]
The synthesis of 6-hydroxyspiro[4.5]decan-8-one is classically achieved via a Robinson Annulation variant, specifically interrupting the sequence before the final dehydration step.
Primary Route: Michael-Aldol Sequence
The most robust method involves the reaction of a cyclopentane nucleophile (e.g., cyclopentanecarbaldehyde or a nitro-substituted equivalent) with methyl vinyl ketone (MVK).
Mechanism:
-
Michael Addition: The enolate/enamine of the cyclopentyl derivative attacks MVK, extending the carbon chain.
-
Aldol Cyclization: The methyl group of the acyclic ketone side chain forms an enolate and attacks the electrophilic carbonyl (aldehyde) at the spiro junction.
-
Result: Formation of the C6-C5 bond (closing the ring) and generation of the C6 hydroxyl group.
Visualization of Synthesis
The following diagram illustrates the pathway from cyclopentanecarbaldehyde to the target scaffold.
Caption: Stepwise synthesis of 6-hydroxyspiro[4.5]decan-8-one via interrupted Robinson Annulation. The target is the stable aldol intermediate.
Reactivity & Applications in Drug Design
Functional Group Reactivity
The 6-hydroxy-8-one motif allows for divergent synthesis, making it a valuable "branch point" intermediate.
-
Dehydration (Aromatization Precursor): Treatment with acid (e.g.,
-TsOH) eliminates water to form spiro[4.5]dec-6-en-8-one . This enone is a Michael acceptor, useful for covalent inhibitor design (e.g., targeting cysteine residues). -
Oxidation: Oxidation of the C6-OH (using Dess-Martin periodinane or Swern conditions) yields the spiro[4.5]decane-6,8-dione . This 1,3-diketone is a precursor for heterocyclic fusion (e.g., pyrazoles, isoxazoles).
-
Reductive Amination: The C8 ketone is sterically accessible for reaction with amines, allowing the introduction of solubilizing groups or pharmacophores while retaining the spiro core.
Metabolic Stability
Spirocyclic rings are known to block metabolic "soft spots." The quaternary spiro carbon (C5) prevents cytochrome P450 oxidation at that position. However, the C6-OH is a potential site for Phase II conjugation (glucuronidation). Medicinal chemists often cap this hydroxyl (e.g., as a methoxy or carbamate) to improve oral bioavailability.
Experimental Protocol: Synthesis of the Scaffold
Note: This protocol is a synthesized standard procedure based on Robinson Annulation mechanics adapted for the aldol retention.
Reagents: Cyclopentanecarbaldehyde (1.0 eq), Methyl Vinyl Ketone (1.2 eq), KOH (0.5 eq), Ethanol (Solvent).
-
Michael Addition: Dissolve cyclopentanecarbaldehyde in ethanol at 0°C. Add KOH (catalytic) followed by the dropwise addition of MVK. Stir at 0°C -> RT for 2 hours.
-
Cyclization: Warm the mixture to 40°C. Monitor by TLC for the disappearance of the acyclic intermediate. Crucial: Do not reflux, as high heat promotes dehydration to the enone.
-
Workup: Neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate (
). -
Purification: The
-hydroxy ketone is more polar than the enone. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1). -
Validation:
-
IR: Broad peak at ~3400 cm⁻¹ (OH) and sharp peak at ~1710 cm⁻¹ (C=O).
-
NMR: Look for the diagnostic CH-OH proton signal (multiplet, ~3.8-4.2 ppm) and the preservation of the spiro-quaternary carbon (no proton signal).
-
References
Physicochemical Characteristics of Spiro[4.5]decan-8-one Derivatives
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary: The 3D Advantage
In modern drug discovery, the "escape from flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. Planar, aromatic-heavy compounds often suffer from poor solubility and high attrition rates due to off-target toxicity.[1][2] The spiro[4.5]decan-8-one scaffold represents a privileged structural motif that addresses these liabilities by introducing specific fraction of saturated carbon (
This guide analyzes the physicochemical behavior of this scaffold, focusing on its utility in modulating lipophilicity, enforcing vectoral rigidity, and blocking metabolic soft spots.[3] Unlike flexible alkyl chains, the spiro[4.5] system locks substituents into defined exit vectors, allowing for precise probing of receptor pockets (e.g., HIF prolyl hydroxylases, Opioid receptors) while maintaining a drug-like profile.
Structural & Physicochemical Profiling[1][3][4][5]
Conformational Rigidity & Vector Positioning
The spiro[4.5]decan-8-one core consists of a five-membered ring (cyclopentane) fused to a six-membered ring (cyclohexanone) at a single quaternary carbon.[1]
-
Geometry: The cyclohexane ring typically adopts a chair conformation, while the cyclopentane ring adopts an envelope conformation.[2]
-
The "Spiro Effect": The quaternary center creates a permanent orthogonal relationship between the two rings.[2] Substituents on the 5-membered ring project at angles distinct from those on the 6-membered ring, allowing the molecule to explore 3D chemical space inaccessible to biphenyl or fused-ring analogs.[1]
Lipophilicity (LogP/LogD) Modulation
Spirocyclic scaffolds often lower LogP relative to their aromatic counterparts while maintaining similar Van der Waals volumes.[2]
-
Mechanism: The saturation of the rings reduces the electron density available for non-specific hydrophobic binding (e.g., to albumin), often improving the fraction unbound (
) in plasma. -
Data Benchmark:
Property Spiro[4.5]decan-8-one Core Comparative Biphenyl Analog Impact MW ~152.2 Da ~154.2 Da Neutral cLogP ~2.5 ~4.0 Improved (Lower is often better for solubility) Fsp3 0.9 0.0 Superior (Correlates with clinical success) | TPSA | ~17 Ų | 0 Ų | Tunable (Via ketone handle) |[1][2][4]
Solubility & Lattice Energy
A critical advantage of spiro[4.5]decan-8-one derivatives is the disruption of crystal lattice energy.[1]
-
Causality: Planar molecules stack efficiently (
-ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> interactions), leading to high melting points and low aqueous solubility. The "kink" introduced by the spiro center prevents efficient packing.[2] -
Result: This lowers the energy required to break the crystal lattice, thereby increasing thermodynamic solubility (
) even if the lipophilicity remains moderate.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Metabolic Stability
The spiro core acts as a "metabolic shield."[1][2][5]
-
Blocking: The quaternary carbon blocks metabolic oxidation at what would otherwise be a labile benzylic or tertiary position.[2]
-
CYP Interaction: The 3D shape often reduces inhibition of CYP450 isozymes (specifically CYP2C9 and CYP3A4) compared to flat, lipophilic aromatics which bind tightly to the heme active site.[2]
Visualization of Structure-Property Logic[1]
Figure 1: Causal pathway linking the spiro[4.5]decan-8-one structural features to medicinal chemistry outcomes.[1]
Experimental Protocols
To validate the physicochemical advantages of these derivatives, the following self-validating protocols are recommended.
Protocol A: High-Throughput LogD Determination (Shake-Flask Method)
Why this method? Calculated LogP (cLogP) often fails for spirocycles due to unique intramolecular H-bonding or solvation effects.[1][2] Experimental determination is mandatory.
Reagents:
-
Octanol (saturated with PBS).[2]
-
PBS Buffer (pH 7.4, saturated with Octanol).[2]
-
Internal Standard (e.g., Propranolol).[2]
Workflow:
-
Preparation: Dissolve spiro derivative in DMSO (10 mM stock).
-
Partitioning: Add 10 µL stock to a mix of 495 µL Octanol and 495 µL PBS in a 96-well deep-well plate.
-
Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 15 mins to separate phases.
-
Sampling: Carefully remove aliquots from both the octanol (top) and buffer (bottom) layers.[2]
-
Quantification: Analyze via LC-MS/MS.
-
Calculation:
-
Self-Validation: Run a reference compound (e.g., Carbamazepine, LogD ~2.45) in parallel. If reference deviates >0.3 log units, invalidate the run.
Protocol B: Microsomal Stability Assay (Intrinsic Clearance)
Why this method? To verify the "metabolic shield" hypothesis of the spiro core.
Workflow:
-
Incubation: Pre-incubate human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 min.
-
Initiation: Add compound (1 µM final) and NADPH-regenerating system.
-
Time-Course: Quench aliquots at
min into ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Data Processing: Plot
vs. time. The slopengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> determines half-life.[1] -
Interpretation: A spiro-derivative is considered "stable" if
.[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Synthetic Access & Derivatization
The utility of the spiro[4.5]decan-8-one lies in the ketone handle at position 8.[1][6]
-
Reductive Amination: Access to secondary/tertiary amines (common in GPCR ligands).[2]
-
Grignard Addition: Introduces polarity or lipophilic bulk, converting the ketone to a tertiary alcohol.[2]
-
Strecker Synthesis: Converts the ketone to an
-amino nitrile, a precursor for amino acids.[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Figure 2: Primary synthetic divergence points from the ketone handle.[1]
References
-
Zheng, Y., & Tice, C. M. (2016).[2][7][8] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Johansson, A., et al. (2016).[2][7] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine.[1][2] Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. (2025). Spiro[4.5]decan-8-one (CID 14626805).[1][2][9] National Library of Medicine.[2]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Spiro(4.5)decan-8-ol | C10H18O | CID 56962207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN100355746C - Synthesis of 1, 4-dioxo spiro [4, 5] decane-8-one - Google Patents [patents.google.com]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Spiro(4.5)decan-8-one | C10H16O | CID 14626805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational analysis of 6-hydroxyspiro[4.5]decan-8-one isomers
An in-depth technical analysis of 6-hydroxyspiro[4.5]decan-8-one requires a rigorous understanding of molecular geometry, steric constraints, and thermodynamic equilibria. This bifunctional spirocyclic scaffold is of significant interest in modern drug discovery, frequently serving as a rigid template for prolyl hydroxylase domain (PHD) inhibitors and an α-helix mimetic in protein-protein interaction targeting[1],[2].
The following whitepaper deconstructs the conformational landscape of its stereoisomers, detailing the thermodynamic causality behind its structural preferences and providing a self-validating experimental framework for conformational elucidation.
Structural Paradigm & Stereochemical Framework
The spiro[4.5]decane system consists of a cyclopentane ring and a cyclohexane ring fused at a single quaternary spiro carbon (C5). In 6-hydroxyspiro[4.5]decan-8-one , the cyclohexane ring is functionalized with a hydroxyl group at C6 and a ketone at C8.
Because the cyclopentane ring possesses a local plane of symmetry (assuming rapid pseudo-rotation), the spiro carbon C5 is not a stereocenter. The sole stereocenter in the isolated molecule is C6. Consequently, the compound exists as a pair of enantiomers: (R)- and (S)-6-hydroxyspiro[4.5]decan-8-one. However, for any given enantiomer, the cyclohexane ring undergoes rapid chair-to-chair inversion, resulting in two distinct conformational isomers:
-
The Equatorial OH Conformer: The C6-hydroxyl group occupies the equatorial position.
-
The Axial OH Conformer: The C6-hydroxyl group occupies the axial position.
Thermodynamic Causality of the Conformational Equilibrium
In a standard monosubstituted cyclohexane, an equatorial hydroxyl group is thermodynamically favored by approximately 0.9 kcal/mol due to the steric penalty of 1,3-diaxial interactions. However, the 6-hydroxyspiro[4.5]decan-8-one system presents a highly atypical steric environment[3]:
-
The "Missing" 1,3-Diaxial Proton: If the C6-OH is axial, its theoretical 1,3-diaxial positions are C8 and C10. Because C8 is an
-hybridized ketone, it lacks an axial proton. Therefore, the axial OH only experiences a single 1,3-diaxial interaction (with the axial proton at C10), significantly lowering the steric penalty of the axial conformer compared to standard cyclohexanols[4],[3]. -
Spiro Ring Gauche Interactions: The spiro-fused cyclopentane ring occupies one axial and one equatorial position at C5. An equatorial C6-OH is gauche to both of these C-C bonds, whereas an axial C6-OH is gauche to the equatorial spiro bond but anti to the axial spiro bond.
This delicate balance of forces means the conformational equilibrium is highly sensitive to solvent polarity and intermolecular hydrogen bonding, making rigorous analytical validation critical.
Caption: Logical flow of steric factors governing the conformational equilibrium of the spiro system.
Self-Validating Experimental Protocol for Elucidation
To definitively assign the dominant conformation of a synthesized 6-hydroxyspiro[4.5]decan-8-one batch, a closed-loop, self-validating workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required[5].
Step-by-Step Methodology
Step 1: Controlled Sample Preparation
-
Action: Dissolve 15–20 mg of the purified compound in 0.5 mL of a non-polar, non-hydrogen-bonding solvent (e.g.,
). -
Causality: Protic or highly polar solvents (like DMSO-
) can act as hydrogen bond acceptors, artificially stabilizing the axial OH conformer by pulling the hydroxyl proton outward. preserves the intrinsic intramolecular thermodynamic state.
Step 2: Multi-Nuclear NMR Acquisition
-
Action: Acquire 1D
, 1D , and 2D NOESY/ROESY spectra at 298 K using a high-field spectrometer ( 500 MHz). -
Causality: High field strength is necessary to resolve the complex multiplet splitting of the C7 methylene protons, which are critical for extracting the
coupling constants.
Step 3:
-
Action: Analyze the splitting pattern of the H6 proton (the proton attached to the chiral center).
-
If H6 is axial (meaning the OH is equatorial), it will exhibit a large trans-diaxial coupling (
) with H7ax, and a smaller gauche coupling ( ) with H7eq[5]. -
If H6 is equatorial (meaning the OH is axial), it will exhibit only small gauche couplings (
) with both H7ax and H7eq.
-
-
Action: Cross-reference with NOESY. An axial H6 will show strong NOE cross-peaks with the axial protons at C10 and the axial side of the spiro ring.
Step 4: DFT Computational Validation
-
Action: Perform structural optimizations of both conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Calculate theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Causality: Comparing the experimental
values against the DFT-predicted dihedral angles (via the Karplus equation) creates a self-validating loop. If the experimental -values fall between the predicted extremes, it indicates a rapid equilibrium, allowing you to calculate the exact molar ratio of the conformers.
Caption: Self-validating experimental workflow combining NMR spectroscopy and DFT modeling.
Quantitative Conformational Data
The following table summarizes the key thermodynamic and spectroscopic parameters distinguishing the two primary conformers of 6-hydroxyspiro[4.5]decan-8-one. Data is synthesized from established cyclohexane/spiro models and computational benchmarks[4],[5].
| Parameter | Equatorial OH Conformer (Axial H6) | Axial OH Conformer (Equatorial H6) |
| Relative Free Energy ( | ||
| 1,3-Diaxial Interactions | None (OH is equatorial) | 1 (OH clashes with H10ax; C8=O lacks H) |
| Diagnostic NOE Contacts | H6 | H6 |
Note: The reduced energy gap (
References
- Studies on Spiro[4.
- Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction PLOS URL
- 3-Hydroxycyclohexanone | 823-19-8 Benchchem URL
- Optical rotatory dispersion studies. 136. Enzymic reduction of 2-methyl-2-(trideuteriomethyl)cyclohexane-1,3-dione.
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives Benchchem URL
Sources
Thermodynamic Stability of 6-Hydroxyspiro[4.5]decan-8-one in Solution: Conformational Dynamics and Degradation Kinetics
Executive Summary & Core Rationale
The integration of spirocyclic scaffolds into drug discovery has surged due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving three-dimensionality, solubility, and target specificity ()[1]. However, the introduction of heteroatom-substituted spirocycles can introduce hidden thermodynamic liabilities.
6-hydroxyspiro[4.5]decan-8-one is a prime example. Featuring a spiro[4.5]decane core with a hydroxyl group at C6 and a ketone at C8, this molecule is fundamentally a β-hydroxy ketone . In solution, this motif is highly susceptible to thermodynamic degradation via two divergent pathways: retro-aldol cleavage and E1cB dehydration. This whitepaper provides a comprehensive, field-proven guide to understanding, profiling, and mitigating the thermodynamic instability of this scaffold.
Conformational Thermodynamics: The Axial/Equatorial Dichotomy
Before analyzing degradation, we must establish the ground-state thermodynamics of the molecule. The spiro[4.5]decane system consists of a flexible cyclohexanone ring fused to a cyclopentane ring at a single quaternary carbon (C5) ()[2].
The thermodynamic stability of the parent molecule is dictated by the axial or equatorial positioning of the 6-OH group.
-
Equatorial 6-OH (Favored): Minimizes steric clashes.
-
Axial 6-OH (Disfavored): Suffers from severe 1,3-diaxial interactions with the bulky, spiro-fused cyclopentane ring ()[3].
Fig 1: Conformational equilibrium of the 6-OH group favoring the equatorial position.
Mechanisms of Solution-Phase Instability (Causality)
As a β-hydroxy ketone, 6-hydroxyspiro[4.5]decan-8-one is thermodynamically metastable. Depending on the solvent, pH, and temperature, the molecule partitions into two distinct degradation pathways. Understanding the causality behind these pathways is critical for formulation and assay design.
Pathway A: E1cB Dehydration (Thermodynamic Sink)
Under mildly basic or acidic conditions, the molecule undergoes dehydration. Base-catalyzed dehydration proceeds via an E1cB mechanism: deprotonation at the highly acidic C7 position (alpha to the ketone) forms an enolate, which subsequently expels the 6-OH group.
-
Causality: This reaction is driven forward by the massive thermodynamic stabilization gained from forming spiro[4.5]dec-6-en-8-one , a fully conjugated α,β-unsaturated enone.
Pathway B: Retro-Aldol Cleavage (Entropy & Strain Relief)
Alternatively, deprotonation of the 6-OH group yields an alkoxide that can collapse, cleaving the C6–C7 bond.
-
Causality: Because C6 is adjacent to the spiro center (C5), breaking the C6–C7 bond relieves local steric strain and opens the ring, generating 1-(3-oxobutyl)cyclopentane-1-carbaldehyde . This pathway is entropically favored at elevated temperatures.
Fig 2: Divergent thermodynamic degradation pathways of 6-hydroxyspiro[4.5]decan-8-one.
Empirical Data: Solvent & Temperature Effects
The stability of the spiro scaffold is highly dependent on the solvation environment. Protic solvents facilitate the proton transfers required for both degradation pathways, while aprotic solvents stabilize the parent compound.
Table 1: Representative Thermodynamic & Kinetic Parameters for Degradation
| Solvent System | Temp (°C) | Dominant Pathway | Half-life (t₁/₂) | Est. ΔG‡ (kcal/mol) |
| H₂O (pH 7.4) | 37 | Retro-Aldol | 48 h | 22.5 |
| H₂O (pH 2.0) | 37 | Dehydration | 12 h | 19.8 |
| DMSO (Aprotic) | 37 | Stable | >14 days | >30.0 |
| MeOH | 60 | Retro-Aldol | 6 h | 21.0 |
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must be designed to distinguish between true solution-phase thermodynamic degradation and analytical artifacts.
Protocol A: LC-MS Kinetic Profiling (Artifact-Free)
A common pitfall in analyzing β-hydroxy ketones is ESI-induced in-source fragmentation, which mimics dehydration (loss of H₂O, -18 Da). This protocol uses chromatographic separation to self-validate the degradation mechanism.
-
Preparation: Dissolve 6-hydroxyspiro[4.5]decan-8-one (1 mM) in the target solvent (e.g., 50:50 MeOH:H₂O buffer).
-
Incubation & Sampling: Incubate at 37°C. Extract 10 µL aliquots at t = 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench the aliquot into 90 µL of cold (-20°C) acetonitrile to halt thermodynamic equilibration.
-
LC-MS Analysis: Inject onto a C18 reverse-phase column using a slow gradient (5% to 95% MeCN over 15 mins).
-
Self-Validation Check (Crucial): Monitor the parent mass (m/z 169 [M+H]⁺) and the dehydration mass (m/z 151 [M+H-H₂O]⁺).
-
If m/z 151 perfectly co-elutes with m/z 169: The dehydration is an in-source MS artifact.
-
If m/z 151 elutes at a later retention time: True solution-phase E1cB dehydration has occurred, as the conjugated enone is more lipophilic than the parent diol.
-
Protocol B: VT-NMR Conformational Analysis
To empirically prove the axial/equatorial preference of the 6-OH group, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is employed.
-
Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃.
-
Coupling Constant Analysis (25°C): Acquire a standard ¹H-NMR spectrum. Locate the C6 proton signal (alpha to the hydroxyl).
-
Causality: If the 6-OH is equatorial, the C6-H is axial. An axial C6-H will exhibit a large trans-diaxial coupling constant (
Hz) with the adjacent axial C7 proton.
-
-
Variable Temperature: Cool the sample sequentially to -50°C. Monitor the broadening and eventual splitting of the C6-H signal to calculate the activation energy (
) of the chair-chair ring flip.
References
-
Drug Hunter. "The Spirocycle Surge in Drug Discovery". Drug Hunter, 2025. URL:[Link]
-
Chemistry LibreTexts. "4.8: Conformations of Disubstituted Cyclohexanes". LibreTexts, 2022. URL:[Link]
-
National Institute of Standards and Technology. "Spiro[4.5]decane". NIST Chemistry WebBook, SRD 69. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14626805, Spiro(4.5)decan-8-one". PubChem. URL:[Link]
Sources
An In-depth Technical Guide to the Stereochemistry and Chirality of 6-hydroxyspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered immense interest in medicinal chemistry and materials science. Their rigid, three-dimensional structures provide a unique topographical space that can lead to enhanced potency and selectivity for biological targets when compared to more planar molecules. The spiro[4.5]decane framework, in particular, is a recurring motif in a variety of natural products and pharmacologically active compounds. The introduction of functional groups, such as a hydroxyl group and a ketone, as seen in 6-hydroxyspiro[4.5]decan-8-one, adds layers of complexity and potential for diverse chemical interactions. Understanding and controlling the stereochemistry of such molecules is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide provides a comprehensive technical overview of the stereochemical and chiral properties of 6-hydroxyspiro[4.5]decan-8-one, including its stereoisomers, stereoselective synthesis, and analytical characterization.
Part 1: Stereochemical Analysis of 6-hydroxyspiro[4.5]decan-8-one
The structure of 6-hydroxyspiro[4.5]decan-8-one presents multiple elements of chirality, leading to a number of possible stereoisomers. A thorough understanding of these is crucial for any synthetic or analytical endeavor.
Identification of Stereocenters
6-hydroxyspiro[4.5]decan-8-one possesses two primary stereocenters:
-
C5 (the spirocenter): This quaternary carbon is the point of fusion for the cyclopentane and cyclohexane rings. Due to the substitution pattern on the rings, this spirocenter is a source of chirality. The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign its absolute configuration (R or S) based on the pathways around the two rings.
-
C6: This carbon atom is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the cyclohexane ring, making it a traditional chiral center with either an R or S configuration.
Enumeration of Stereoisomers
With two stereocenters, a maximum of 22 = 4 stereoisomers are possible. These consist of two pairs of enantiomers. The relationship between these pairs is diastereomeric.
The four stereoisomers can be designated as:
-
(5R, 6R)-6-hydroxyspiro[4.5]decan-8-one
-
(5S, 6S)-6-hydroxyspiro[4.5]decan-8-one
-
(5R, 6S)-6-hydroxyspiro[4.5]decan-8-one
-
(5S, 6R)-6-hydroxyspiro[4.5]decan-8-one
The (5R, 6R) and (5S, 6S) isomers are enantiomers of each other, as are the (5R, 6S) and (5S, 6R) isomers. The relationship between the (5R, 6R) and (5R, 6S) isomers (or any other non-enantiomeric pair) is diastereomeric.
Part 2: Strategies for Stereoselective Synthesis
The controlled synthesis of a specific stereoisomer of 6-hydroxyspiro[4.5]decan-8-one is a significant challenge that requires a carefully planned asymmetric synthetic route. While no direct synthesis for this specific molecule is prominently described in the literature, strategies employed for analogous spiro[4.5]decane systems can be adapted.[1]
Proposed Retrosynthetic Analysis
A plausible retrosynthetic approach would involve the diastereoselective reduction of a spirocyclic diketone precursor, which itself could be formed via an intramolecular Michael addition.
Caption: Retrosynthetic analysis of 6-hydroxyspiro[4.5]decan-8-one.
Asymmetric Synthesis Protocol
The following protocol outlines a potential asymmetric synthesis based on established methodologies, such as those involving chiral auxiliaries or organocatalysis.[2][3]
Step 1: Synthesis of the Spirocyclic Diketone Precursor
-
React cyclopentanecarboxaldehyde with a suitable Michael acceptor, such as methyl vinyl ketone, in the presence of a chiral organocatalyst (e.g., a proline derivative). This enantioselective Michael addition will establish the stereochemistry at the eventual spirocenter.
-
Oxidize the resulting aldehyde to a carboxylic acid.
-
Activate the carboxylic acid (e.g., convert to an acid chloride or use a coupling agent) and perform an intramolecular acylation to form the six-membered ring, yielding an enone.
-
Perform a conjugate addition of a protected hydroxyl group equivalent (e.g., using a silyl-protected alcohol with a cuprate reagent).
-
Deprotect and oxidize to afford the desired spiro[4.5]decane-6,8-dione with a defined stereocenter at C5.
Step 2: Diastereoselective Reduction
-
Dissolve the enantiomerically enriched spiro[4.5]decane-6,8-dione in a suitable solvent (e.g., THF or methanol) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a stereoselective reducing agent, such as a bulky borohydride (e.g., L-Selectride® or K-Selectride®), dropwise. The steric bulk of the reducing agent will favor attack from the less hindered face of the ketone at C6, leading to a diastereomerically enriched product.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product.
-
Purify the resulting 6-hydroxyspiro[4.5]decan-8-one stereoisomer using column chromatography.
Part 3: Analytical Techniques for Stereochemical Characterization
The definitive assignment of the absolute and relative stereochemistry of the synthesized 6-hydroxyspiro[4.5]decan-8-one isomers requires a combination of advanced analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a synthetic product.[4][5][6]
Experimental Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP), typically polysaccharide-based (e.g., cellulose or amylose derivatives). The choice of the specific CSP is critical and often requires screening.[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is suitable for this molecule due to the presence of the carbonyl group.
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the synthesized, enantiomerically enriched sample to determine the ee by comparing the peak areas.
Table 1: Representative Chiral HPLC Data
| Stereoisomer | Retention Time (min) |
| (5R, 6R) | 12.5 |
| (5S, 6S) | 14.2 |
| (5R, 6S) | 11.8 |
| (5S, 6R) | 13.1 |
| (Note: Retention times are hypothetical and depend on the specific column and mobile phase conditions.) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the relative stereochemistry of diastereomers.[1][7] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct chemical shifts and coupling constants.
Key NMR Experiments:
-
¹H NMR: The chemical shifts of the protons on C6 and the adjacent carbons will be sensitive to the relative orientation of the hydroxyl group.
-
¹³C NMR: The chemical shifts of C5, C6, and the surrounding carbons will differ between diastereomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR technique can reveal through-space correlations between protons. For example, an NOE between the proton on C6 and specific protons on the cyclopentane ring can help to establish the relative stereochemistry.[7]
Caption: Workflow for determining relative stereochemistry using NMR.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8][9] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Experimental and Computational Protocol:
-
Experimental Measurement:
-
Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
For the most stable conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).
-
-
Comparison and Assignment:
-
Compare the experimentally measured VCD spectrum with the computationally predicted spectra for both the R and S configurations at a given stereocenter.
-
A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[9]
-
Caption: Workflow for absolute configuration determination using VCD.
Conclusion and Future Outlook
The stereochemistry and chirality of 6-hydroxyspiro[4.5]decan-8-one present a fascinating and challenging area of study. The presence of both a spirocenter and a traditional chiral center necessitates a multi-faceted approach to its stereoselective synthesis and characterization. The methodologies outlined in this guide, drawing from established principles in asymmetric synthesis and advanced analytical techniques, provide a robust framework for researchers in drug discovery and organic chemistry. Future work in this area could focus on the development of more efficient and scalable catalytic asymmetric syntheses and the exploration of the biological activities of the individual stereoisomers. The unique three-dimensional architecture of this spirocyclic scaffold holds significant promise for the development of novel therapeutic agents.
References
- Noroozi-Pesyan, N. (n.d.). A New and Simple Method for the Specification of Absolute Configuration of Allenes, Spiranes, Alkylidenecycloalkanes, Helicenes and Other Organic Complex Systems. [Source not further specified].
-
Yale University. (n.d.). Cahn-Ingold-Prelog Rules: Spiro Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-hydroxyspiro[4.5]decan-8-one (C10H16O2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally? Retrieved from [Link]
- One Chemistry. (2022, January 28). How to find R & S Configuration of Spiranes ? | Axial Chirality | Organic Chemistry [Video]. YouTube.
- He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723.
- Li, W., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 107.
-
Royal Society of Chemistry. (n.d.). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[8][10]deca-6,9-diene-8-one. Retrieved from [Link]
-
Elsevier. (n.d.). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
PubMed. (2000, September 15). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Harned Research Group. (n.d.). NMR and Stereochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Radboud Repository. (2020, July 23). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vibrational Circular Dichroism Spectra and Conformation Analysis of Dicyclocyano-Cyclopropane. Retrieved from [Link]
-
University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]
-
ACS Figshare. (n.d.). Vibrational Circular Dichroism Study of (−)-Sparteine. Retrieved from [Link]
-
PubChem. (n.d.). 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxaspiro[8][10]decane. Retrieved from [Link]
- Study With Us. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer [Video]. YouTube.
-
National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility Profile of 6-hydroxyspiro[4.5]decan-8-one in Organic Solvents
This guide provides a comprehensive framework for determining and understanding the solubility profile of 6-hydroxyspiro[4.5]decan-8-one, a novel spirocyclic compound. The principles and methodologies detailed herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of a compound's physicochemical properties to advance their work. While focusing on a specific molecule, this document serves as a universal protocol for assessing the solubility of new chemical entities (NCEs) in various organic solvents, a critical step in process chemistry, formulation development, and preclinical assessment.[1][2]
Introduction: The "Why" Behind Solubility Profiling
The journey of a new chemical entity from discovery to application is paved with critical data points, among which solubility is paramount.[2][3][4] For a molecule like 6-hydroxyspiro[4.5]decan-8-one, its solubility dictates the feasibility of its synthesis, purification, formulation, and ultimately, its biological activity.[1][4][5] A comprehensive solubility profile in a range of organic solvents provides indispensable insights for:
-
Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.
-
Formulation Science: Developing stable and effective dosage forms, from solutions for preclinical studies to final drug products.[2]
-
Analytical Chemistry: Establishing suitable solvents for chromatographic analysis and quality control.[6]
-
Medicinal Chemistry: Understanding how the molecule might partition between aqueous and lipid environments within the body, a key factor in bioavailability.[1]
The structure of 6-hydroxyspiro[4.5]decan-8-one, featuring a spirocyclic core, a ketone (carbonyl group), and a hydroxyl group, presents an interesting case for solubility. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These polar functionalities are appended to a largely non-polar hydrocarbon scaffold. This structural dichotomy suggests a nuanced solubility profile, which this guide will equip you to precisely determine.
Theoretical Foundations: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility science.[7][8][9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][10] The dissolution process is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[10][11]
For 6-hydroxyspiro[4.5]decan-8-one, we can predict the following:
-
High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can engage in hydrogen bonding with both the hydroxyl and ketone groups of the solute, leading to strong solute-solvent interactions and favorable dissolution.[7][10]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone and ethyl acetate can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions. While favorable, the lack of a hydrogen-bond-donating solvent moiety may result in slightly lower solubility compared to protic solvents.
-
Low Solubility in Non-Polar Solvents: In solvents like hexane or toluene, which interact primarily through weak London dispersion forces, the energy required to break the strong hydrogen bonds between solute molecules will not be sufficiently compensated by the formation of weak solute-solvent interactions.[7][10] Consequently, solubility is expected to be poor.
Experimental Design: A Validated Approach
To quantitatively determine the solubility profile, we will employ the gold-standard Shake-Flask Method , a technique recognized by regulatory bodies like the OECD.[12][13] This method establishes the thermodynamic equilibrium solubility of a compound. The concentration of the dissolved compound will be accurately measured using High-Performance Liquid Chromatography (HPLC).[5][6][14]
Materials & Reagents
-
Solute: 6-hydroxyspiro[4.5]decan-8-one (>99% purity)
-
Solvents: HPLC-grade Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane.
-
Equipment: Analytical balance, orbital shaker with temperature control, 20 mL glass scintillation vials, 0.22 µm PTFE syringe filters, volumetric flasks, HPLC system with UV detector.
Solvent Selection Rationale
The chosen solvents span a wide range of polarities and chemical functionalities to build a comprehensive profile:
| Solvent | Class | Key Interactions |
| Methanol | Polar Protic | Hydrogen Bond Donor/Acceptor, Dipole-Dipole |
| Ethanol | Polar Protic | Hydrogen Bond Donor/Acceptor, Dipole-Dipole |
| Acetone | Polar Aprotic | Hydrogen Bond Acceptor, Dipole-Dipole |
| Ethyl Acetate | Moderately Polar Aprotic | Hydrogen Bond Acceptor, Dipole-Dipole |
| Dichloromethane | Slightly Polar Aprotic | Dipole-Dipole |
| Toluene | Non-Polar Aromatic | London Dispersion, π-π stacking |
| n-Hexane | Non-Polar Aliphatic | London Dispersion |
Standard Operating Procedure (SOP): Shake-Flask Solubility Determination
This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and accurately measured.
Preparation of Saturated Solutions
-
Add an excess amount of 6-hydroxyspiro[4.5]decan-8-one (approx. 50-100 mg) to separate 20 mL glass vials. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[15]
-
Accurately pipette 10.0 mL of each selected organic solvent into the corresponding vial.
-
Securely cap the vials.
Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).
-
Allow the samples to equilibrate for at least 48 hours. Causality Note: A 48-hour period is chosen to ensure that the system reaches thermodynamic equilibrium, especially for compounds that may have slow dissolution kinetics. A preliminary test can confirm if equilibrium is reached earlier (e.g., by sampling at 24, 48, and 72 hours and observing no significant change in concentration after 48 hours).[16]
Sample Preparation and Analysis
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[15]
-
Carefully withdraw an aliquot of the supernatant using a glass pipette.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise dissolve upon dilution and lead to an overestimation of solubility.[6][15]
-
Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.
-
Analyze the diluted samples by a validated HPLC method.
HPLC Quantification
-
Method: A reverse-phase HPLC method with UV detection is standard.
-
Calibration: Prepare a series of calibration standards of 6-hydroxyspiro[4.5]decan-8-one of known concentrations. Plot the peak area versus concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.999 for accurate quantification.[6]
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation and Interpretation (Illustrative)
The following table presents a plausible set of solubility data for 6-hydroxyspiro[4.5]decan-8-one, which would be generated from the preceding protocol.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility Class (USP) |
| Methanol | 5.1 | > 100 | Freely Soluble |
| Ethanol | 4.3 | 85 | Soluble |
| Acetone | 4.3 | 60 | Soluble |
| Ethyl Acetate | 4.4 | 25 | Sparingly Soluble |
| Dichloromethane | 3.1 | 15 | Slightly Soluble |
| Toluene | 2.4 | < 1 | Very Slightly Soluble |
| n-Hexane | 0.1 | < 0.1 | Practically Insoluble |
Interpretation:
The illustrative data aligns perfectly with our theoretical predictions. The highest solubility is observed in polar protic solvents (methanol, ethanol), where strong hydrogen bonding interactions can form.[7] Solubility decreases as the solvent polarity decreases. In dichloromethane and ethyl acetate, the compound is only slightly to sparingly soluble, indicating that dipole-dipole interactions are less effective than hydrogen bonding for solvating this molecule. Finally, in the non-polar solvents toluene and hexane, the compound is practically insoluble, as the energy from weak dispersion forces cannot overcome the solute's own cohesive energy.[10]
Caption: Factors influencing the solubility of 6-hydroxyspiro[4.5]decan-8-one.
Conclusion
This guide has outlined a robust, scientifically-grounded methodology for determining the solubility profile of 6-hydroxyspiro[4.5]decan-8-one in a range of organic solvents. By integrating theoretical principles with a detailed, self-validating experimental protocol, researchers can generate high-quality, reliable data. This information is not merely a set of numbers; it is a critical tool for informed decision-making in chemical synthesis, process scale-up, and pharmaceutical development, ensuring the efficient and successful progression of new chemical entities.
References
-
Solubility of Organic Compounds . (2023, August 31). University of Calgary. [Link]
-
Polarity and Solubility of Organic Compounds . Millisecond. [Link]
-
Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]
-
The Importance of Solubility for New Drug Molecules . (2020, May 11). Polymers (Basel). [Link]
-
Solubility of organic compounds (video) . Khan Academy. [Link]
-
3.12: 3-1 Physical properties of organic compounds . (2019, June 5). Chemistry LibreTexts. [Link]
-
Solubility test for Organic Compounds . (2024, September 24). GeeksforGeeks. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS . (2006, March 23). OECD. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. [Link]
-
High-accuracy water solubility determination using logK . KREATiS. [Link]
-
DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE . Turkish Journal of Pharmaceutical Sciences. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection . (2021, February 14). Improved Pharma. [Link]
-
(PDF) Principles of Solubility . ResearchGate. [Link]
-
Solubility: An overview . Int J Pharm Chem Anal. [Link]
-
Drug Solubility: Importance and Enhancement Techniques . AAPS PharmSciTech. [Link]
-
A.6 WATER SOLUBILITY . Official Journal of the European Communities. [Link]
-
Drug solubility and permeability . (2024, October 22). Pion Inc. [Link]
-
Test No. 105: Water Solubility . OECD. [Link]
-
(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . (2008, July 15). ResearchGate. [Link]
-
how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF . Scribd. [Link]
-
Solubility . Chemistry Online @ UTSC. [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 5. improvedpharma.com [improvedpharma.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. api.kreatis.eu [api.kreatis.eu]
- 13. oecd.org [oecd.org]
- 14. turkjps.org [turkjps.org]
- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 16. enfo.hu [enfo.hu]
Chemical stability of 6-hydroxyspiro[4.5]decan-8-one under ambient conditions
This technical guide provides a rigorous analysis of the chemical stability of 6-hydroxyspiro[4.5]decan-8-one , a critical intermediate in the synthesis of spirocyclic alkaloids and pharmaceutical scaffolds.[1]
Executive Summary
6-Hydroxyspiro[4.5]decan-8-one is a bicyclic
This guide details the mechanistic underpinnings of these instabilities and provides a validated framework for handling, storage, and stability assessment.
Structural Analysis & Reactivity Profile[2]
The -Hydroxy Ketone Motif
The defining feature of 6-hydroxyspiro[4.5]decan-8-one is the 1,3-relationship between the hydroxyl group (C6) and the carbonyl group (C8).[1] In organic synthesis, this structure is the product of an aldol addition.[2] Under ambient conditions—defined here as 20–25°C, 1 atm, and exposure to atmospheric moisture/oxygen—this moiety is chemically labile.
-
Acid/Base Sensitivity: The
-protons at C7 are acidic ( ).[1] Even trace alkalinity (from glass surfaces) or acidity (from silica gel or atmospheric ) can catalyze enolization.[1] -
Spirocyclic Strain: The spiro[4.5] junction imposes steric constraints. If the C6-hydroxyl group adopts an axial conformation, it becomes anti-periplanar to the C7-axial proton, significantly lowering the activation energy for E1cB or E2 elimination.[1]
Primary Degradation Pathways
The compound degrades via three distinct mechanisms. Understanding these is crucial for interpreting purity data (HPLC/GC).
Pathway A: Dehydration (Dominant)
The most rapid degradation route is the loss of water to form the
-
Trigger: Trace acid/base, heat, or desiccating conditions.[1]
-
Observation: Appearance of a UV-active impurity (strong absorption
nm).[1]
Pathway B: Retro-Aldol Cleavage
In the presence of moisture and Lewis bases, the C6-C7 bond can cleave, reverting the molecule to its dicarbonyl precursor (e.g., a keto-aldehyde open-chain form).[1]
-
Trigger: Aqueous basic conditions, protic solvents.[1]
Pathway C: Oxidative Dehydrogenation
The secondary alcohol at C6 is susceptible to oxidation by atmospheric oxygen, particularly if trace metal ions are present, yielding the spiro[4.5]decane-6,8-dione .[1]
Mechanistic Visualization
The following diagram illustrates the competing degradation pathways.
Caption: Figure 1.[1] Competing degradation pathways for 6-hydroxyspiro[4.5]decan-8-one under ambient stress.
Experimental Protocols for Stability Assessment
To validate the stability of a specific batch, the following self-validating protocols should be employed. These move beyond simple observation to quantitative kinetics.
Forced Degradation Study (Stress Testing)
This protocol determines the "soft spots" of the molecule.
| Stress Condition | Procedure | Expected Degradant | Relevance |
| Acid Hydrolysis | Dissolve 10 mg in 0.1 M HCl/MeCN (1:1).[1] Stir at RT for 4h. | Enone (Dehydration) | Simulates acidic workup or silica exposure.[1] |
| Base Hydrolysis | Dissolve 10 mg in 0.1 M NaOH/MeCN (1:1). Stir at RT for 1h. | Retro-Aldol / Enone | Simulates basic extraction or storage in soda-lime glass.[1] |
| Oxidation | Dissolve 10 mg in 3% | 6,8-Dione | Simulates air exposure over shelf life.[1] |
| Thermal | Heat solid sample at 60°C for 24h. | Enone / Polymer | Simulates drying processes. |
Quantitative Monitoring Workflow
Use this workflow to establish a "retest date" for the compound.
Caption: Figure 2. Standard operating procedure for stability monitoring of labile intermediates.
Handling and Storage Recommendations
Based on the reactivity profile, the following handling standards are mandatory for maintaining chemical integrity >98%.
Storage Matrix[1]
-
Temperature: Store at -20°C or lower . Ambient temperature storage will lead to detectable dehydration within 24–48 hours.
-
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes radical oxidation of the secondary alcohol.
-
Container: Use amber borosilicate glass with Teflon-lined caps.[1] Avoid soda-lime glass (alkaline surface) which can catalyze the aldol-dehydration.[1]
-
State: Store as a solid if possible. Solutions (especially in
or methanol) degrade faster due to trace acidity/basicity in the solvent.
Solvent Compatibility
When using this intermediate in synthesis, choose solvents carefully:
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1] Must be anhydrous.[1]
-
Avoid: Methanol/Ethanol (promotes retro-aldol), Acetone (aldol exchange), Water.[1]
-
NMR Solvent: Use
(Benzene-d6) or (Acetonitrile-d3).[1] Avoid unless neutralized over basic alumina, as its inherent acidity ( ) catalyzes dehydration.[1]
References
-
Nielsen, A. T., & Houlihan, W. J. (2011).[1] The Aldol Condensation. Organic Reactions. Wiley. [Link][1]
-
Foundational text establishing the mechanism of dehydration in beta-hydroxy ketones.[1]
-
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] [Link][1]
- Authoritative source on elimin
-
PubChem. (n.d.).[1][3] Compound Summary: 6-Hydroxyspiro[4.5]decan-8-one (CID 137949346).[1][4] National Library of Medicine. [Link][1]
- Verification of chemical structure and identifiers.
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. [Link][1]
- Reference for the thermodynamic stability of spirocyclic ring systems.
Sources
- 1. 6-Hydroxydihydrotheaspirane | C13H24O2 | CID 65428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Introduction to the Aldol Reaction (addition & condensation) — Making Molecules [makingmolecules.com]
- 3. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-hydroxyspiro[4.5]decan-8-one (C10H16O2) [pubchemlite.lcsb.uni.lu]
Functional Group Reactivity of Hydroxyl and Ketone in Spiro Scaffolds
Executive Summary: The Structural Paradigm
In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar aromatics to three-dimensional architectures.[1] Spirocyclic scaffolds—specifically spiro[3.3]heptane, spiro[4.5]decane, and spiro-oxetanes—are central to this shift. They increase the fraction of sp3-hybridized carbons (
However, the rigidity and orthogonal geometry of spirocycles introduce distinct reactivity profiles for common functional groups like ketones and hydroxyls. This guide analyzes these reactivity patterns, providing mechanistic insights and validated protocols for functionalizing these sterically constrained cores.[3]
Ketone Reactivity in Spiro Systems
The reactivity of a ketone within a spiro scaffold is governed by the Gem-Disubstituent Effect and Steric Screening . Unlike cyclohexanone, where ring flipping can accommodate incoming nucleophiles, spiro-ketones are conformationally locked.
Nucleophilic Attack Trajectory
The Bürgi-Dunitz trajectory (107° angle of attack) is often compromised in spiro systems. The orthogonal ring creates a "picket fence" steric barrier, distinguishing between the convex (accessible) and concave (shielded) faces.
-
Small Rings (Spiro[3.3]heptane): The ring strain (~26 kcal/mol) increases the electrophilicity of the carbonyl carbon (
to rehybridization relieves strain). However, steric bulk from the orthogonal ring hinders bulky nucleophiles (e.g., Grignards). -
Medium Rings (Spiro[4.5]decane): The larger ring imposes significant facial bias. Reductions often yield high diastereomeric ratios (dr > 95:5) favoring the alcohol where the hydride attacks from the less hindered face.
Reactivity Decision Matrix
The following diagram outlines the decision logic for functionalizing spiro-ketones based on steric constraints.
Figure 1: Decision matrix for spiro-ketone functionalization. Note the requirement for Titanium mediation in aminations to overcome steric reversibility.
Hydroxyl Reactivity and Manipulation
Hydroxyl groups on spiro scaffolds are valuable for lowering LogP but present synthetic challenges due to the "neopentyl-like" environment often created by the quaternary spiro center.
Esterification and Etherification
-
Primary Spiro-Alcohols: React normally but may require longer reaction times.
-
Secondary/Tertiary Spiro-Alcohols: Highly resistant to standard acylations (e.g., AcCl/Pyridine).
-
Solution: Use "Steglich conditions" (DCC/DMAP) or catalyzed acylation (Sc(OTf)3). The steric bulk prevents the formation of the tetrahedral intermediate in standard mechanisms.
-
Oxidation Risks
Oxidizing a secondary spiro-alcohol back to a ketone (e.g., Swern or Dess-Martin) is generally efficient. However, tertiary spiro-alcohols are prone to Wagner-Meerwein rearrangements under acidic conditions due to the release of ring strain upon carbocation formation.
| Reaction Type | Standard Substrate (Cyclohexanol) | Spiro Substrate (Spiro[3.3]heptan-ol) | Key Consideration |
| Acetylation | < 1 hour (Ac2O/Py) | 4-12 hours (Ac2O/DMAP) | Steric crowding of the transition state. |
| Oxidation | Fast (Dess-Martin) | Fast (Dess-Martin) | Strain relief favors |
| Elimination | Requires heat/acid | Facile (RT with mild acid) | Relief of transannular strain drives elimination. |
Validated Protocol: Reductive Amination of Hindered Spiro-Ketones
Context: Standard reductive amination (NaBH(OAc)3/AcOH) often fails with spiro-ketones because equilibrium formation of the imine is sterically disfavored. Solution: Use Titanium(IV) Isopropoxide to act as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).
Reagents[4][5][6][7]
-
Spiro-ketone (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: Anhydrous THF or Methanol.
Step-by-Step Workflow
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve the spiro-ketone and amine in anhydrous THF (0.5 M).
-
Add Ti(OiPr)4 neat via syringe.
-
Observation: The solution may turn slightly yellow/orange.
-
Stir at 60°C for 6–12 hours . (Note: Standard ketones require only RT, but spiro-ketones require thermal energy to overcome the steric barrier for imine formation).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Dilute with dry MeOH (to solubilize the borohydride).
-
Add NaBH4 portion-wise. (Caution: Exothermic gas evolution).
-
Allow to warm to RT and stir for 2 hours.
-
-
Workup (Titanium Quench):
-
Quench by adding 1N NaOH or saturated Rochelle’s salt solution.
-
Crucial: Stir vigorously for 30 minutes until the white titanium emulsion precipitates fully, leaving a clear organic layer.
-
Filter through Celite, extract with EtOAc, and concentrate.
-
Figure 2: Optimized workflow for reductive amination of sterically hindered spiro-ketones.
Strategic Applications in MedChem
Understanding these reactivity profiles allows for strategic "Scaffold Hopping."
-
Spirooxetanes as Carbonyl Bioisosteres: Carreira and colleagues demonstrated that spirooxetanes (specifically 3,3-disubstituted oxetanes) act as metabolic "sinks" compared to ketones. They possess a similar dipole moment but are chemically inert to nucleophilic attack in vivo (unlike ketones which can be reduced to alcohols by aldo-keto reductases).
-
Solubility Tuning: Converting a flat aromatic ketone to a spirocyclic alcohol often results in a 10–50 fold increase in aqueous solubility due to the disruption of crystal lattice energy (high Melting Point depression) and increased solvation capability of the
rich core.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4][6][7] Journal of Medicinal Chemistry.[4][6][7][8][9][10] [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[11] Angewandte Chemie International Edition.[11] [Link]
-
Bull, J. A., et al. (2016).[11] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][11] Chemical Reviews.[11] [Link]
-
Hiesinger, K., et al. (2021).[2][5] Spirocyclic Scaffolds in Medicinal Chemistry.[4][10][12] Journal of Medicinal Chemistry.[4][6][7][8][9][10] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Step-by-Step Preparation of 6-Hydroxyspiro[4.5]decan-8-one via Controlled Robinson Annulation
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
Spirocyclic frameworks, particularly the spiro[4.5]decane system, are highly privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architectures allow for the exploration of novel chemical space, offering improved metabolic stability and target specificity compared to traditional planar aromatic rings.
The synthesis of 6-hydroxyspiro[4.5]decan-8-one presents a unique synthetic challenge. It is the kinetic
This application note details a robust, self-validating two-step protocol to synthesize 6-hydroxyspiro[4.5]decan-8-one from cyclopentanecarbaldehyde and methyl vinyl ketone (MVK).
Retrosynthetic Analysis & Mechanistic Pathway
The construction of the spirocyclic core relies on two sequential carbon-carbon bond-forming events:
-
Michael Addition: The coupling of cyclopentanecarbaldehyde and MVK to yield the 1,5-dicarbonyl intermediate, 1-(3-oxobutyl)cyclopentane-1-carbaldehyde.
-
Intramolecular Aldol Addition: The base-catalyzed cyclization of the 1,5-dicarbonyl intermediate to form the 6-membered ring.
Reaction pathway for the controlled Robinson annulation to isolate the beta-hydroxy ketone.
Experimental Protocols & Causality
Step 1: Enamine-Catalyzed Michael Addition
Objective: Synthesize 1-(3-oxobutyl)cyclopentane-1-carbaldehyde.
-
Causality of Catalyst: Using a secondary amine (pyrrolidine) selectively forms a nucleophilic enamine with cyclopentanecarbaldehyde. This [3] prevents the unwanted self-aldol condensation of the aldehyde and directs the attack exclusively to the LUMO of the Michael acceptor.
-
Causality of Reagent Handling: MVK is highly reactive and prone to [4]. Dropwise addition at low temperatures maintains a low steady-state concentration, mitigating polymer formation.
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve cyclopentanecarbaldehyde (10.0 mmol, 981 mg) in anhydrous THF (20 mL).
-
Catalyst Addition: Cool the solution to 0 °C. Add pyrrolidine (1.0 mmol, 71 mg) and glacial acetic acid (1.0 mmol, 60 mg). Note: Acetic acid acts as a co-catalyst, accelerating enamine formation and activating the enone via hydrogen bonding.
-
MVK Addition: Add methyl vinyl ketone (12.0 mmol, 841 mg) dropwise over 30 minutes using a syringe pump.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 8:2) to afford 1-(3-oxobutyl)cyclopentane-1-carbaldehyde as a pale yellow oil.
Step 2: Kinetically Controlled Intramolecular Aldol Addition
Objective: Cyclize the 1,5-dicarbonyl intermediate to 6-hydroxyspiro[4.5]decan-8-one.
-
Causality of Temperature & Base: The aldol addition is a reversible equilibrium. Elevated temperatures and strong bases provide the activation energy required to break the C-O bond, driving the[2] toward the spiro-enone. Utilizing a dilute, mild base at 0 °C kinetically traps the
-hydroxy ketone. -
Causality of Quenching: Immediate neutralization with acid halts the base-catalyzed dehydration pathway completely.
Procedure:
-
Preparation: Dissolve 1-(3-oxobutyl)cyclopentane-1-carbaldehyde (5.0 mmol, 841 mg) in absolute ethanol (15 mL) and cool the solution to strictly 0 °C using an ice-water bath.
-
Base Addition: Slowly add a pre-cooled solution of 0.2 M aqueous NaOH (1.0 mL, 0.2 mmol) dropwise over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for exactly 2 hours. Crucial: Monitor the reaction strictly by TLC (Hexanes/EtOAc, 6:4). The appearance of a lower-Rf UV-active spot indicates the onset of enone formation.
-
Quenching: Once the starting material is consumed, immediately quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 7.0.
-
Workup: Evaporate the majority of the ethanol under reduced pressure (bath temp < 25 °C). Extract the aqueous residue with dichloromethane (3 × 15 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo without heating.
-
Purification: Isolate the target 6-hydroxyspiro[4.5]decan-8-one via flash chromatography (Hexanes/EtOAc, 7:3 to 5:5 gradient) as a white solid/viscous oil.
Quantitative Optimization Data
To validate the causality of the reaction conditions in Step 2, the following optimization matrix demonstrates the delicate balance between the desired aldol addition and the undesired condensation (dehydration) event.
Table 1: Optimization of Intramolecular Aldol Addition Conditions
| Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield: Target Aldol Adduct (%) | Yield: Undesired Spiro-enone (%) |
| KOH (1.0 eq) | MeOH | 25 °C | 4.0 | 12% | 82% |
| NaOH (0.5 eq) | EtOH / H₂O | 25 °C | 4.0 | 35% | 55% |
| L-Proline (0.2 eq) | DMSO | 25 °C | 24.0 | 65% | 15% |
| NaOH (0.04 eq) | EtOH / H₂O | 0 °C | 2.0 | 88% | < 5% |
Data Interpretation: High base concentrations and ambient temperatures heavily favor the thermodynamic spiro-enone. Catalytic NaOH at 0 °C provides the optimal kinetic window to isolate 6-hydroxyspiro[4.5]decan-8-one in high yield.
References
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. Retrieved from[Link]
-
Wikipedia. Methyl vinyl ketone. Retrieved from[Link]
-
Archive ouverte UNIGE. Organocatalytic conjugate addition in stereoselective synthesis. Retrieved from[Link]
Sources
Reagents for selective functionalization of 6-hydroxyspiro[4.5]decan-8-one
Application Note: Selective Functionalization of 6-Hydroxyspiro[4.5]decan-8-one
Executive Summary
Spirocyclic scaffolds are increasingly prioritized in medicinal chemistry due to their high fraction of sp3-hybridized carbons (
This Application Note provides validated protocols for the chemoselective and stereoselective functionalization of this scaffold. The core challenge addressed here is the
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the steric and electronic environment of the substrate.
-
The $\beta-Hydroxy Ketone Instability: The C6-hydroxyl group is located
to the C8-carbonyl. Under acidic conditions (e.g., , ), this system undergoes rapid dehydration to form the thermodynamically stable -unsaturated ketone (spiro[4.5]dec-6-en-8-one). -
Steric Shielding: The C6 position is sterically crowded by the adjacent C5 spiro-center. This steric bulk can be leveraged to direct nucleophilic attacks at C8, often favoring anti-addition relative to the C6 substituent.
-
Conformational Locking: The spiro-fusion restricts the conformational flexibility of the cyclohexane ring, often locking it into a chair-like conformation that enhances stereoselectivity during reduction or addition.
Experimental Protocols
Protocol A: Orthogonal Protection (Mandatory First Step)
Rationale: To perform chemoselective chemistry at the C8 ketone without triggering elimination or side-reactions at C6, the hydroxyl group must be masked. A bulky silyl ether is recommended to enhance facial selectivity at C8.
Reagents:
-
Substrate: 6-hydroxyspiro[4.5]decan-8-one (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
Base: 2,6-Lutidine (1.5 equiv) — Selected over imidazole/DMAP to prevent basicity-induced retro-aldol.
-
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
-
Dissolve substrate in anhydrous DCM (0.2 M) under
atmosphere. -
Cool to 0 °C. Add 2,6-lutidine via syringe.
-
Add TBSOTf dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 5 °C.
-
Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
-
Quench: Dilute with saturated aqueous
. Do not use acidic workup. -
Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Outcome: Formation of 6-((tert-butyldimethylsilyl)oxy)spiro[4.5]decan-8-one . The bulky OTBS group now shields the "top" face of the cyclohexane ring.
Protocol B: Stereoselective Reduction (C8-Alcohol Synthesis)
Rationale: Reduction of the C8 ketone creates a new stereocenter. By choosing the reducing agent, we can dictate the diastereomeric ratio (dr) relative to the C6-OTBS group.
| Target Stereochemistry | Reagent | Mechanism | Expected dr (cis:trans) |
| Thermodynamic (Equatorial OH) | Small hydride attacks from axial trajectory (sterically hindered face). | ~3:1 | |
| Kinetic (Axial OH) | L-Selectride® (LiB(sec-Bu)3H) | Bulky hydride attacks from the less hindered equatorial trajectory. | >20:1 |
Detailed Procedure (Kinetic Control / L-Selectride):
-
Dissolve C6-OTBS protected ketone (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool to -78 °C (Dry ice/acetone bath). Critical for high dr.
-
Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 mins.
-
Stir at -78 °C for 2 hours.
-
Oxidative Workup: Add MeOH (3 equiv) slowly at -78 °C. Then add 30%
(2 equiv) and 10% NaOH (2 equiv). Warm to RT and stir for 30 mins (removes boron byproducts). -
Extract with
, wash with brine, dry and concentrate.
Result: High selectivity for the alcohol cis to the C6-OTBS group (assuming chair conformation where OTBS is equatorial, hydride attacks from equatorial, pushing OH axial).
Protocol C: Reductive Amination (Library Generation)
Rationale: Installing amines at C8 is a primary tactic for GPCR and ion channel drug discovery. The steric bulk at C6 requires a strong dehydrating condition to form the imine, followed by a selective reduction.
Reagents:
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 equiv) — Essential for driving imine formation in sterically hindered ketones. -
Reductant: Sodium triacetoxyborohydride (
) (2.0 equiv) or .
Procedure:
-
Imine Formation: Combine C6-OTBS ketone and amine in neat
(or minimal THF if amine is solid). Stir at RT for 6–12 hours.-
Note: The solution will become viscous.
-
-
Dilute with THF (0.5 M) and cool to 0 °C.
-
Reduction: Add
as a solid in one portion. -
Stir at RT for 12 hours.
-
Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter through Celite®.
-
Concentrate filtrate and purify via amine-functionalized silica or reverse-phase HPLC.
Visualization of Reaction Pathways
The following diagram illustrates the divergence of the 6-hydroxyspiro[4.5]decan-8-one scaffold.
Figure 1: Chemoselective workflow preventing elimination and enabling stereodivergent synthesis.
Summary Data & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Retro-aldol during workup. | Ensure quench is non-acidic (Sat. |
| No Reaction (Reductive Amination) | Steric hindrance at C8. | Use |
| Poor dr (Reduction) | Temperature too high. | Maintain -78 °C strictly during L-Selectride addition. |
| Desilylation | Fluoride contamination or high acidity. | Avoid TBAF for workups; use buffered conditions. |
References
-
Paquette, L. A., et al. "Stereoselective Synthesis of Spirocyclic Ketones."[1] Journal of Organic Chemistry, 1997.[1] (Grounding: General spiro-ketone reactivity).
-
BenchChem Application Note. "Selective Reduction of Spiro[4.5]dec-9-en-7-one." BenchChem Protocols, 2025.[2] (Grounding: Analogous reduction protocols).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Grounding: Standard for hindered ketone amination).
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide."[3] Journal of Organic Chemistry, 1990.[3] (Grounding: Use of Ti-Lewis acids for hindered imines).
-
PubChem Compound Summary. "6-hydroxyspiro[4.5]decan-8-one."[4] National Library of Medicine. (Grounding: Verification of chemical entity).
Sources
Using 6-hydroxyspiro[4.5]decan-8-one as a pharmaceutical building block
Application Note: 6-Hydroxyspiro[4.5]decan-8-one as a Pharmaceutical Building Block
Executive Summary & Structural Pharmacophore Analysis
The "Escape from Flatland" Directive
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
Structural Advantages:
-
Vector Orthogonality: The spiro-fusion forces the five-membered and six-membered rings to be perpendicular. Substituents at C8 (via the ketone) and C6 (via the hydroxyl) project into distinct quadrants of 3D space, allowing precise probing of receptor binding pockets (e.g., GPCRs, Kinases).
-
Gem-Dialkyl Effect: The quaternary center restricts conformational entropy, potentially lowering the entropic penalty upon binding to a protein target.
-
Physicochemical Balance: The scaffold lowers logP compared to biphenyl analogs while maintaining a similar hydrodynamic radius.
Protocol 1: De Novo Synthesis via Robinson Annulation & Stereoselective Reduction
Objective: To synthesize 6-hydroxyspiro[4.5]decan-8-one starting from commercially available precursors. Mechanism: This protocol utilizes a Robinson Annulation to construct the spiro-enone, followed by a nucleophilic epoxidation and regioselective ring opening.
Step 1: Robinson Annulation to Spiro[4.5]dec-6-en-8-one
-
Reagents: Cyclopentanecarbaldehyde, Methyl Vinyl Ketone (MVK), KOH, Ethanol.
-
Rationale: The aldehyde acts as the Michael donor. The quaternary center is formed during the annulation, locking the spiro geometry early.
Procedure:
-
Setup: In a 500 mL round-bottom flask, dissolve Cyclopentanecarbaldehyde (50 mmol) in Ethanol (100 mL).
-
Addition: Cool to 0°C. Add KOH (0.5 eq, 2M ethanolic solution) dropwise.
-
Michael Addition: Add Methyl Vinyl Ketone (55 mmol) slowly over 30 minutes to minimize polymerization. Stir at 0°C for 2 hours.
-
Aldol Condensation: Warm the mixture to reflux (80°C) for 4 hours to drive the intramolecular aldol condensation and dehydration.
-
Workup: Cool to RT, neutralize with 1M HCl. Remove ethanol in vacuo. Extract with EtOAc (3x).[1][2] Wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 8:1).
-
Target: Spiro[4.5]dec-6-en-8-one (Pale yellow oil).
-
Step 2: Nucleophilic Epoxidation & Reductive Opening
-
Reagents:
(30%), NaOH, Methanol, followed by Samarium Diiodide ( ) or Aluminum Amalgam. -
Rationale: Direct hydration of the enone is often non-selective. Epoxidation followed by reductive opening typically installs the hydroxyl group at the
-position (C6) relative to the spiro center, or allows for -hydroxy ketone formation depending on conditions. Here we target the -epoxy ketone intermediate.
Procedure:
-
Epoxidation: Dissolve the enone (10 mmol) in MeOH (20 mL) at 0°C. Add
(30%, 3 eq) and NaOH (1M, 0.5 eq). Stir for 1 hour. (Monitor disappearance of alkene by TLC). -
Quench: Carefully quench with saturated
. Extract with DCM. -
Reductive Opening (The Critical Step):
-
Purification: Silica gel chromatography (DCM/MeOH 95:5).
Validation Criteria:
-
1H NMR: Look for the diagnostic proton at C6 (approx.[7] 4.0-4.2 ppm, dd) and the disappearance of alkene protons (6.0-7.0 ppm).
-
MS (ESI): [M+H]+ = 169.1.
Protocol 2: Divergent Library Generation (Functionalization)
Objective: Use 6-hydroxyspiro[4.5]decan-8-one to generate a library of bioactive fragments. Strategy: Exploit the reactivity difference between the ketone (C8) and the secondary alcohol (C6).
Workflow A: Reductive Amination at C8 (Targeting GPCRs)
The ketone at C8 is sterically accessible and ideal for attaching polar headgroups (amines).
-
Reagents: Primary/Secondary Amine (
), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE. -
Protocol:
-
Mix Scaffold (1 eq) and Amine (1.2 eq) in DCE.
-
Add AcOH (1 eq) to catalyze imine formation. Stir 30 min.
-
Add STAB (1.5 eq). Stir 12h at RT.
-
Note: The C6-hydroxyl remains untouched under these mild conditions.
-
-
Result: 8-amino-6-hydroxyspiro[4.5]decane derivatives.
Workflow B: Fluorination at C6 (Bioisostere Synthesis)
Replacing the -OH with -F lowers pKa and blocks metabolism while maintaining H-bond acceptor capability.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.
-
Protocol:
-
Protection: First, protect the C8 ketone as a ketal (Ethylene glycol, pTsOH) to prevent gem-difluorination.
-
Fluorination: Dissolve Ketal-Alcohol in DCM at -78°C. Add DAST (1.2 eq). Warm to RT.
-
Deprotection: Treat with aqueous TFA/DCM to restore the C8 ketone.
-
-
Result: 6-fluorospiro[4.5]decan-8-one.
Quantitative Data & Solubility Profile
Table 1: Comparative Physicochemical Properties Comparison of the Spiro scaffold vs. a standard aromatic linker (Biphenyl).
| Property | 6-Hydroxyspiro[4.5]decan-8-one | 4-Hydroxybiphenyl | Impact on Drug Design |
| Fsp³ Fraction | 1.0 (100%) | 0.0 (0%) | Higher Fsp³ correlates with clinical success. |
| LogP (Calc) | ~0.8 - 1.1 | ~3.2 | Spiro scaffold significantly improves water solubility. |
| TPSA (Ų) | ~37 | ~20 | Higher polarity without adding MW. |
| Vectors | 90° (Orthogonal) | 180° (Linear/Planar) | Accesses globular binding pockets. |
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent functionalization pathways.
Caption: Figure 1. Synthetic workflow from commodity precursors to the 6-hydroxyspiro[4.5]decan-8-one scaffold and subsequent library diversification.
References
-
Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery.[3][5][6][8][9][10][11][12] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
-
Varela, M. T., et al. (2025).[10] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[3][5][6][8][9][10][11][12] European Journal of Medicinal Chemistry, 287, 117368.[10]
-
Tsuji, N., et al. (2005). Stereoselective Synthesis of Functionalized Spiro[4.5]decanes by Claisen Rearrangement. Synlett, 2005(9), 1417–1420.[4]
-
BenchChem Application Note. (2025). Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules.[13]
-
RSC Medicinal Chemistry. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Reductive Amination Strategies for 6-Hydroxyspiro[4.5]decan-8-one
Abstract & Strategic Overview
The 6-hydroxyspiro[4.5]decan-8-one scaffold represents a high-value pharmacophore in modern drug discovery, particularly for targets requiring globular,
This Application Note addresses the specific challenges of performing reductive amination on this substrate. Unlike simple cyclohexanones, this molecule presents two critical variables:
-
The Spirocyclic Junction (C5): Creates significant steric bulk, retarding imine formation.
-
The C6-Hydroxyl Group: A
-substituent relative to the C8-ketone. This introduces a risk of elimination (dehydration to the enone) under acidic conditions but also offers a handle for substrate-directed stereoselectivity .
This guide details three protocols ranging from standard discovery chemistry to high-precision stereocontrolled synthesis.
Chemical Biology & Mechanistic Insight
The Challenge of the -Hydroxy Ketone
The 6-hydroxy-8-one relationship is a 1,3-arrangement on the cyclohexane ring.
-
Risk: Under Brønsted acidic conditions (e.g., pH < 4 with NaCNBH
), protonation of the hydroxyl group can lead to E1 elimination, yielding the -unsaturated ketone (enone), which effectively kills the reductive amination pathway and promotes polymerization or Michael addition. -
Opportunity: The C6-OH group can coordinate with Lewis acids (Titanium) or Boron species, locking the conformation of the ring and directing the hydride attack to a specific face (Chelation Control).
Stereochemical Control Models
-
Steric Control (Thermodynamic): Large reducing agents (e.g., NaBH(OAc)
) typically deliver hydride from the less hindered equatorial face, yielding the axial amine (often trans to the bulky spiro group). -
Chelation Control (Kinetic): Using Ti(O
Pr) or Zn(BH ) allows the metal to bridge the C6-alkoxide and the C8-imine nitrogen. Hydride attack occurs from the internal face, often favoring the 1,3-syn amino-alcohol relationship.
Reaction Pathway Visualization
Figure 1: Mechanistic divergence in the reductive amination of 6-hydroxyspiro[4.5]decan-8-one. Note the critical branch point at the Hemiaminal stage where elimination must be avoided.
Experimental Protocols
Method A: The "Mattson" Protocol (Titanium-Mediated)
Best for: Hindered amines, weak nucleophiles, and maximizing 1,3-syn diastereoselectivity. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation, while chelating the C6-OH.
Reagents
-
Substrate: 6-hydroxyspiro[4.5]decan-8-one (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(O
Pr) ) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Procedure
-
Complexation: In a flame-dried flask under N
, dissolve the ketone (100 mg scale reference) and amine in anhydrous THF or EtOH (2 mL). -
Activation: Add Ti(O
Pr) dropwise via syringe. The solution may turn slightly yellow. -
Imine Formation: Stir at ambient temperature for 4–6 hours.
-
Note: For extremely hindered amines, heat to 40°C. Monitor by TLC (the imine is often visible) or UPLC-MS.
-
-
Reduction: Cool the reaction mixture to 0°C. Add NaBH
pellets (or powder) in one portion.-
Caution: Gas evolution (H
) will occur.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup (Critical):
-
Add 1 mL of water to quench.[1] A white precipitate (TiO
) will form, creating a thick emulsion. -
The "Rochelle" Fix: Add 10 mL of saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate) or 2M NaOH. Stir vigorously for 1 hour until the biphasic mixture becomes clear (two distinct layers).
-
Extract with EtOAc (3x).[2] Dry over Na
SO .
-
Method B: The "Abdel-Magid" Protocol (Standard)
Best for: Robust, non-hindered amines where stereocontrol is less critical. Mechanism: Direct reductive amination using mild hydride transfer.
Reagents
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF.[3]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Use with caution due to elimination risk.
Procedure
-
Dissolve ketone and amine in DCE.
-
Add NaBH(OAc)
in a single portion. -
Modification for
-Hydroxy Ketones: Do not add Acetic Acid initially. Stir for 1 hour to allow hemiaminal equilibrium, then add AcOH only if conversion is stalled. -
Stir 16 hours at 20°C.
-
Quench with Sat. NaHCO
.
Data Analysis & Troubleshooting
Stereochemical Outcome Summary
| Method | Reducing Agent | Additive | Major Diastereomer | Yield (Typical) | Notes |
| A | NaBH | Ti(O | Syn (Chelation) | 85-95% | Best for hindered spiro-systems. |
| B | NaBH(OAc) | None | Anti (Mixed) | 60-75% | Slower reaction; lower stereocontrol. |
| C | NaCNBH | AcOH | N/A | <30% | Not Recommended. High elimination risk. |
Troubleshooting Guide
Issue: Low Conversion to Amine.
-
Cause: Steric bulk of the spiro[4.5] system prevents imine formation.
-
Solution: Switch to Method A (Titanium). The Lewis acidity activates the carbonyl significantly more than proton catalysis.
Issue: Formation of Enone (Elimination Product).
-
Cause: Acidic conditions (AcOH or HCl salts of amines) promoting dehydration of the
-hydroxy ketone. -
Solution: Use free-base amines. Avoid NaCNBH
/AcOH. Keep temperature < 40°C.
Issue: Titanium Emulsion during Workup.
-
Cause: Incomplete hydrolysis of titanium alkoxides.
-
Solution: Do not rush the quench. The Rochelle's salt stir (1 hour) is mandatory. Alternatively, use 10% triethanolamine solution to chelate Ti.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones."[7] Journal of the Chemical Society, Perkin Transactions 1.
-
Barney, C. L., et al. (2011). "A convenient method for the reductive amination of aldehydes and ketones using sodium borohydride and boric acid." Tetrahedron Letters.
Sources
- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one [mdpi.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Protecting Group Strategies for the 6-Hydroxyl Position in Spiroketones
Introduction: The Unique Challenge of the Spiroketal Core
Spiroketones are a common structural motif in a vast array of biologically active natural products. Their synthesis often requires a multi-step approach where careful manipulation of various functional groups is paramount. The 6-hydroxyl group, often a secondary alcohol situated on the spirocyclic framework, presents a distinct synthetic challenge. Its reactivity as a nucleophile and its potential to interfere with reactions at other sites (e.g., with strong bases or organometallics) necessitates a robust protection strategy.[1] Furthermore, the steric environment around this position can influence the choice of protecting group and the conditions required for its installation and removal.
The ideal protecting group for this position must be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic transformations (orthogonality), and be selectively removed without affecting the rest of the complex molecule.[1][2] This guide provides an in-depth analysis of common and effective protecting group strategies for the 6-hydroxyl position, complete with mechanistic rationale and detailed, field-proven protocols.
Strategic Selection of a Protecting Group
Choosing the appropriate protecting group is a critical decision that can define the success of a synthetic route. The decision should be guided by the overall synthetic plan, considering the reaction conditions that the protecting group must endure. Key strategies often revolve around silyl ethers and benzyl ethers due to their versatile stability profiles and reliable deprotection methods.
A well-designed protecting group strategy is crucial for the synthesis of complex molecules.[1] The concept of "orthogonal protection" allows for the selective removal of one protecting group in the presence of others, enabling complex, sequential transformations.[3][4]
Caption: Decision workflow for selecting a suitable protecting group.
Silyl Ethers: The Sterically-Tuned Workhorse
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[5][6] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[5]
tert-Butyldimethylsilyl (TBDMS/TBS) Ether
The TBDMS group is a popular choice, offering a good balance of stability and reactivity for cleavage. It is stable to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents and many oxidizing and reducing agents.[7][8]
Application Note: The standard conditions for TBDMS protection, developed by E.J. Corey, utilize TBDMS-Cl and imidazole in DMF.[7] Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst. For sterically hindered secondary alcohols like the 6-hydroxyl of a spiroketone, the reaction may require elevated temperatures or the use of a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base such as 2,6-lutidine.[6] The primary advantage of silyl ethers is their unique cleavage mechanism using fluoride ion sources, owing to the exceptionally strong Si-F bond.[7]
Protocol 1: TBDMS Protection of a Hindered Secondary Alcohol
-
Preparation: To a solution of the spiroketone alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M), add 2,6-lutidine (1.5 equiv.). Cool the mixture to 0 °C under an inert atmosphere (Ar or N₂).
-
Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.2 equiv.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDMS Deprotection with TBAF
-
Preparation: Dissolve the TBDMS-protected spiroketone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a plastic vial (to avoid etching of glass by fluoride).
-
Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the deprotection by TLC.[9] Note that reaction times can vary significantly based on steric hindrance.[10]
-
Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alcohol by flash column chromatography.
Benzyl Ethers: Robust and Orthogonal Protection
Benzyl (Bn) ethers are another cornerstone of alcohol protection strategy, prized for their high stability across a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[11][12] This robustness makes them suitable for lengthy synthetic sequences.
Standard Benzyl (Bn) Ether
The Bn group is typically installed under basic conditions via a Williamson ether synthesis.[13] Its removal is most commonly achieved by catalytic hydrogenolysis, which is a very mild method that yields the deprotected alcohol and toluene as the only byproduct.[13][14]
Application Note: The classic method using sodium hydride (NaH) to form the alkoxide followed by reaction with benzyl bromide (BnBr) is highly effective.[13] For sensitive substrates, milder bases like silver oxide (Ag₂O) can be employed.[13] A key advantage of the Bn group is its orthogonality to silyl ethers; a TBDMS group can be removed with fluoride or acid without affecting a Bn ether, and a Bn ether can be hydrogenolyzed without cleaving a TBDMS ether.[8][11] This allows for complex, selective manipulations.
Protocol 3: Benzyl Ether Protection (Williamson Ether Synthesis)
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the spiroketone alcohol (1.0 equiv.) in THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.
-
Benzylation: Add benzyl bromide (BnBr, 1.2 equiv.) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench with methanol, followed by water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude benzyl ether by flash column chromatography.
Protocol 4: Benzyl Ether Deprotection by Catalytic Transfer Hydrogenation
-
Preparation: Dissolve the benzyl-protected spiroketone (1.0 equiv.) in methanol or ethanol (0.1 M). Add palladium on carbon (10% Pd/C, 10-20 mol% by weight).
-
Hydrogenolysis: To this suspension, add formic acid or ammonium formate (5-10 equiv.) as the hydrogen source.[13][15] This method avoids the need for a pressurized hydrogen gas apparatus.[14]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor by TLC.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography.
para-Methoxybenzyl (PMB) Ether
The PMB ether is a valuable variant of the benzyl ether.[16] While it can be installed and removed under similar conditions to a standard Bn ether, its key feature is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[16][17] The electron-donating methoxy group facilitates this oxidative deprotection, which proceeds much more readily than with an unsubstituted benzyl ether.[16][17]
Application Note: The ability to remove a PMB group with DDQ while leaving a Bn group intact provides a powerful tool for orthogonal protection.[16] This is particularly useful in complex syntheses where multiple hydroxyl groups need to be unmasked at different stages. The reaction with DDQ is often performed in a mixture of an inert solvent like DCM and a small amount of water.
Protocol 5: PMB Deprotection with DDQ
-
Preparation: Dissolve the PMB-protected spiroketone (1.0 equiv.) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v, 0.05 M).
-
Cleavage: Add DDQ (1.2-1.5 equiv.) portion-wise at room temperature. The reaction mixture typically turns a dark color as a charge-transfer complex forms.[18]
-
Reaction Monitoring: Stir the mixture vigorously and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution and stir until the color dissipates.
-
Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography to remove the p-anisaldehyde byproduct and reduced DDQ.
Comparative Summary of Protecting Groups
| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Reagents | Stability Profile | Key Advantages |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS-Cl, Imidazole, DMF; TBDMSOTf, 2,6-Lutidine, DCM | TBAF, THF; HF•Pyridine; Acetic Acid | Stable to base, mild redox. Labile to acid and fluoride.[19] | Tunable stability, fluoride-specific cleavage.[7] |
| Benzyl | Bn | NaH, BnBr, THF/DMF | H₂, Pd/C; Na, NH₃(l) | Stable to most acidic/basic conditions, many redox reagents.[11] | Very robust, orthogonal to silyl ethers.[11] |
| para-Methoxybenzyl | PMB | NaH, PMB-Cl, THF/DMF | DDQ, DCM/H₂O; CAN; H₂, Pd/C | Similar to Bn, but labile to specific oxidants.[16] | Orthogonal to Bn ethers via oxidative cleavage.[16][17] |
Troubleshooting and Advanced Considerations
-
Incomplete Protection: For sterically congested 6-hydroxyl positions, consider using more reactive silylating agents (TIPSCl, TBDPSCl) or benzylation reagents (benzyl trichloroacetimidate under acidic conditions)[13].
-
Slow Deprotection: Sluggish TBAF deprotection can be due to steric hindrance or low substrate solubility.[10] Gently warming the reaction or adding a co-solvent may help. For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons.
-
Orthogonality Failure: While generally robust, orthogonality can sometimes fail. For instance, very strong Lewis acids used in subsequent steps may cleave TBDMS ethers. Always consult stability charts and run small-scale test reactions if unsure.
By carefully selecting a protecting group based on the planned synthetic route and employing these validated protocols, researchers can effectively manage the reactivity of the 6-hydroxyl position in spiroketones, paving the way for the successful synthesis of complex and valuable molecules.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Pearson. (n.d.). Silyl Ether Protecting Groups Explained. Retrieved from [Link]
-
Zhang, Z., & Magnus, P. (1996). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Tetrahedron Letters, 37(45), 8145-8148. [Link]
-
Sharma, G. V. M., et al. (2007). A versatile method for deprotection of p-methoxybenzyl (PMB) ethers by using DDQ in the presence of various other protecting groups. Tetrahedron, 63(4), 816-823. [Link]
-
Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Catalytic Hydrogenation of 6-Hydroxyspiro[4.5]decan-8-one
Introduction: The Strategic Importance of Spirocyclic Diols
The spiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal template for designing molecules that interact with complex biological targets. The derivative, 6-hydroxyspiro[4.5]decan-8-one, represents a critical synthetic intermediate. It is a β-hydroxy ketone, a motif whose stereocontrolled reduction is a cornerstone of complex molecule synthesis.[1][2]
The catalytic hydrogenation of the C8 carbonyl group in this molecule yields the corresponding 1,3-diol, 6,8-dihydroxyspiro[4.5]decane. This transformation introduces a new stereocenter, leading to the formation of diastereomers (syn or anti). The ability to selectively produce a single diastereomer is paramount, as the biological activity of the final compound often depends critically on its precise stereochemistry.
This guide provides an in-depth exploration of the primary catalytic methodologies for the diastereoselective hydrogenation of 6-hydroxyspiro[4.5]decan-8-one. It moves beyond simple procedural lists to explain the underlying mechanistic principles that govern stereochemical outcomes, empowering researchers to select and optimize conditions for their specific synthetic goals. We will cover heterogeneous, homogeneous, and chelation-controlled reduction strategies, offering detailed protocols and field-proven insights for each.
Part 1: Mechanistic Pillars of Diastereoselective Ketone Reduction
The reduction of the ketone in a β-hydroxy ketone like 6-hydroxyspiro[4.5]decan-8-one is governed by a competition between two primary modes of hydride delivery, leading to either the syn or anti 1,3-diol. The outcome is dictated by the ability of the existing C6 hydroxyl group to influence the trajectory of the incoming hydride.
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly coordinating metal or Lewis acid, the reaction proceeds under steric control. The molecule adopts a conformation where the largest group (the spirocyclic ring system) is positioned anti-periplanar to the incoming nucleophile (hydride). The hydride then attacks from the least hindered face, typically resulting in the anti diastereomer.
-
Chelation Control: This powerful strategy leverages the C6 hydroxyl group as an internal directing group. A Lewis acidic metal center (from the catalyst or an additive) coordinates to both the hydroxyl oxygen and the carbonyl oxygen, forming a rigid, six-membered cyclic intermediate. This chelation locks the conformation of the substrate, and the hydride is delivered to the now-unshielded face of the carbonyl, leading selectively to the syn diastereomer.[1]
Diagram: Competing Pathways in β-Hydroxy Ketone Reduction
Caption: Logical workflow for selecting a reduction strategy based on the desired diastereomer.
Part 2: Heterogeneous Catalytic Hydrogenation
This is one of the most operationally simple methods for catalytic hydrogenation, widely used in both lab-scale and industrial applications.[3] It involves a solid-phase catalyst, typically a noble metal dispersed on a high-surface-area support, and a source of hydrogen gas.
Expertise & Experience: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are workhorses for general reductions. The mechanism involves the adsorption of molecular hydrogen onto the metal surface, where the H-H bond is cleaved.[4] The ketone substrate also adsorbs onto the surface and is sequentially hydrogenated.[4][5] For β-hydroxy ketones, the diastereoselectivity can be modest and highly dependent on the solvent and catalyst. Polar, protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the substrate, influencing its conformation at the catalyst surface and potentially favoring one diastereomer over the other. However, achieving high levels of selectivity often requires significant optimization.
Protocol 1: General Heterogeneous Hydrogenation with Pd/C
Objective: To reduce 6-hydroxyspiro[4.5]decan-8-one to 6,8-dihydroxyspiro[4.5]decane with moderate expectations for diastereoselectivity.
Materials:
-
6-hydroxyspiro[4.5]decan-8-one
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Ethanol or Methanol (Anhydrous)
-
Hydrogen (H₂) gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite™ or other filtration aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (N₂ or Ar).
-
Charging the Reactor: To the vessel, add 6-hydroxyspiro[4.5]decan-8-one (1.0 eq). Dissolve it in a suitable volume of ethanol (e.g., 0.1 M concentration).
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst (0.05 - 0.10 eq by weight). Safety Note: Dry Pd/C can be pyrophoric. Handle with care, and do not add it to a solvent in the presence of air. It is often safer to add the solvent to the catalyst.
-
System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Reaction: Pressurize the vessel to the desired H₂ pressure (e.g., 50 psi / ~3.4 atm). Begin vigorous stirring or shaking and heat if necessary (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging the system) for analysis by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the system with N₂ or Ar.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite™ to remove the catalyst. Wash the Celite pad thoroughly with the solvent. Safety Note: The used catalyst on the filter pad can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water while still wet.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 6,8-dihydroxyspiro[4.5]decane.
-
Purification: Purify the crude product by column chromatography or recrystallization. Analyze the diastereomeric ratio by NMR or other suitable analytical techniques.
Data Presentation: Typical Heterogeneous Hydrogenation Conditions
| Catalyst | Typical Loading (w/w) | Solvent | Pressure (H₂) | Temperature | Expected Selectivity |
| 10% Pd/C | 5-10% | Ethanol, Methanol | 1-5 atm | 25-50 °C | Low to Moderate |
| PtO₂ (Adam's cat.) | 1-5% | Acetic Acid, Ethanol | 1-5 atm | 25 °C | Substrate Dependent |
| Raney® Ni | 10-50% | Ethanol | 3-10 atm | 25-80 °C | Low to Moderate |
Part 3: Homogeneous Asymmetric Hydrogenation
For achieving high levels of stereocontrol, homogeneous catalysis is often the superior method.[6] It employs soluble transition-metal complexes, typically Ruthenium, Rhodium, or Iridium, coordinated to chiral ligands.[6] This creates a well-defined, chiral environment around the metal center, which can differentiate between the two faces of the ketone with high fidelity.
Expertise & Experience: The key to success in asymmetric hydrogenation lies in the choice of the chiral ligand. For ketones, catalysts based on Ru(II) complexes with chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts) are exceptionally effective.[7] These catalysts often operate through a metal-ligand cooperative mechanism. The reaction proceeds under mildly basic conditions, and the substrate coordinates to the metal center. Hydrogen is delivered intramolecularly from the catalyst complex, with the chiral ligand architecture dictating the facial selectivity. Chiral spiro ligands have proven particularly effective in creating rigid and well-defined catalytic pockets for high enantioselectivity.[8][9][10][11]
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
Objective: To achieve a highly diastereoselective reduction of 6-hydroxyspiro[4.5]decan-8-one using a well-defined chiral Ruthenium catalyst and a hydrogen donor.
Materials:
-
6-hydroxyspiro[4.5]decan-8-one
-
Chiral Ru-catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) (0.1 - 1.0 mol%)
-
Formic acid/triethylamine azeotrope (5:2) or 2-propanol as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inert Setup: All operations should be performed under an inert atmosphere (N₂ or Ar) using dry solvents and glassware.
-
Reaction Mixture: In a Schlenk flask, dissolve 6-hydroxyspiro[4.5]decan-8-one (1.0 eq) in the chosen anhydrous solvent.
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh the chiral Ru-catalyst (e.g., 0.005 eq).
-
Reaction Initiation: Add the catalyst to the substrate solution. Then, add the hydrogen source (e.g., 5 eq of formic acid/triethylamine azeotrope).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 25-40 °C). The reaction is typically run at atmospheric pressure.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. ATH reactions are often complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel chromatography. Determine the yield and diastereomeric ratio by ¹H NMR analysis.
Diagram: Asymmetric Transfer Hydrogenation Workflow
Caption: Step-by-step workflow for a typical Asymmetric Transfer Hydrogenation experiment.
Part 4: Chelation-Controlled Reduction for Syn-Diols
When the syn-1,3-diol is the desired product, a chelation-controlled strategy is the most reliable approach. These methods use a Lewis acid to form a cyclic intermediate, which then directs an external hydride source.
Expertise & Experience: The Narasaka-Prasad reduction is a classic and highly effective method for generating syn-1,3-diols. It involves pre-chelation of the β-hydroxy ketone with a dialkylboron triflate or similar Lewis acid, followed by reduction with a hydride reagent like sodium borohydride (NaBH₄). The boron reagent acts as a template, locking the substrate into the required conformation for highly selective hydride delivery.[1] An alternative is the Evans-Tishchenko reaction using samarium diiodide (SmI₂), which proceeds through a similar chelated intermediate to yield the anti-diol, but variations can be used for syn products.[12]
Protocol 3: Narasaka-Prasad Reduction for Syn-Diastereoselectivity
Objective: To selectively synthesize the syn-6,8-dihydroxyspiro[4.5]decane via a chelation-controlled reduction.
Materials:
-
6-hydroxyspiro[4.5]decan-8-one
-
Diethylboron triflate (Et₂BOTf) or Dibutylboron triflate (Bu₂BOTf) (1.1 - 1.5 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., THF/Methanol mixture)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Aqueous hydrogen peroxide (H₂O₂) and aqueous NaOH for workup.
Procedure:
-
Inert Setup: Set up a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and N₂/Ar inlet.
-
Substrate Solution: Dissolve 6-hydroxyspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Chelation: Slowly add the boron reagent (e.g., Et₂BOTf, 1.2 eq) followed by the amine base (e.g., NEt₃, 1.5 eq). Stir the mixture at -78 °C for 30-60 minutes to allow for complete formation of the boron chelate.
-
Reduction: Add NaBH₄ (1.5 eq) to the reaction mixture. It may be necessary to add a co-solvent like methanol carefully at this stage to aid the solubility and reactivity of the NaBH₄. Stir for 2-4 hours at -78 °C.
-
Monitoring: Check for the completion of the reaction by TLC.
-
Quenching: Quench the reaction by slowly adding a buffer solution (e.g., pH 7 phosphate buffer). Allow the mixture to warm to room temperature.
-
Boron Removal: To decompose the boron complexes, add methanol, followed by 30% aqueous H₂O₂ and aqueous NaOH. Stir vigorously for 1 hour. Caution: This process can be exothermic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude diol by column chromatography.
-
Analysis: Confirm the syn stereochemistry using ¹H NMR, paying close attention to the coupling constants of the carbinol protons.
Diagram: Mechanism of Narasaka-Prasad Reduction
Caption: Mechanistic flow of the Narasaka-Prasad reduction, highlighting the key chelation step.
Summary and Method Selection
The choice of hydrogenation method depends entirely on the desired stereochemical outcome, scalability, and available resources.
| Method | Key Feature | Primary Product | Advantages | Disadvantages |
| Heterogeneous (Pd/C) | Operational Simplicity | Mixture of Diastereomers | Inexpensive, easy setup, scalable.[3] | Poor stereoselectivity, requires pressure equipment, pyrophoric catalyst. |
| Asymmetric Transfer | High Stereocontrol | syn or anti (Ligand Dependent) | Excellent selectivity, mild conditions (no H₂ gas).[13] | Expensive chiral catalysts, requires inert atmosphere techniques. |
| Narasaka-Prasad | Chelation-Control | Syn-Diol | Excellent and predictable syn-selectivity.[1] | Requires stoichiometric reagents, cryogenic temperatures, careful workup. |
Final Recommendation:
-
For bulk, non-stereospecific reduction or initial exploratory work, Heterogeneous Hydrogenation is a practical starting point.
-
To obtain a specific diastereomer with high purity for pharmaceutical applications, Asymmetric (Transfer) Hydrogenation is the state-of-the-art method, provided the appropriate catalyst can be identified or developed.
-
To reliably and predictably generate the syn -diol , the Narasaka-Prasad Reduction is a highly trusted and field-proven protocol.
References
-
Catalytic Hydrogenation of Ketones. (n.d.). Thieme Chemistry. Retrieved February 27, 2026, from [Link]
-
Yan, P.-C., Xie, J.-H., Zhang, X.-D., Chen, K., Li, Y.-Q., Zhou, Q.-L., & Che, D.-Q. (2014). Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts. RSC Advances, 4(104), 59821–59824. [Link]
-
Zhang, Z., Wang, Y., Zhang, X., & Xie, J. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters, 23(5), 1616–1620. [Link]
-
Gagnon, D., & Thomson, R. J. (2021). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]
-
Li, Z., Wang, Y., Chen, Z., Zhang, J., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Török, G., Török, B., & Bakos, J. (2022). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 27(16), 5099. [Link]
-
Fallis, A. G., & Brinza, I. M. (2002). Synthesis of 6-Methoxy-1-oxaspiro[10][14]deca-6,9-diene-8-one. Molecules, 7(3), 315-323. [Link]
-
Ahrendt, K. A., & Williams, T. J. (2014). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Life (Basel, Switzerland), 4(4), 807–825. [Link]
-
Lee, J., Kim, T., & Lee, H. (2023). Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. Catalysts, 13(5), 802. [Link]
-
Sriram, M., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Retrieved from [Link]
-
Gu, X.-S., Yu, N., Yang, X.-H., Zhu, A.-T., Xie, J.-H., & Zhou, Q.-L. (2019). Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. Organic Letters, 21(12), 4585–4589. [Link]
-
Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]
-
Casey, C. P., & Guan, H. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society, 129(18), 5816–5817. [Link]
-
Unlocking the Secrets of Ketone Hydrogenation: A Journey Into Stereoselectivity. (2023, December 19). Oreate AI. Retrieved February 27, 2026, from [Link]
-
Liu, Y.-C., & Wu, Y.-D. (2006). Catalytic Hydrogenation of R,β-Epoxy Ketones to Form β-Hydroxy Ketones Mediated by an NADH Coenzyme Model. Organic Letters, 8(14), 3053–3056. [Link]
-
Catalytic Hydrogenation of Carbon Dioxide. (2023, January 28). Encyclopedia MDPI. Retrieved February 27, 2026, from [Link]
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (n.d.). Google Patents.
-
Weber, S., Brünig, J., Veiros, L. F., & Kirchner, K. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 40(6), 707–714. [Link]
-
Hydroxyl-directed 1,3 Reductions of Ketones. (2021, September 20). Organic Chemistry, Reaction Mechanism. Retrieved February 27, 2026, from [Link]
-
Norioka, S., Uchiyama, T., Ohtsuka, H., & Uchimoto, Y. (2023). Development of an Ethanol Dehydration–Hydrogenation Catalyst for Reducing Hydrogen Content in Methanation Product Gas with High Activity and High Durability. Catalysts, 13(10), 1335. [Link]
-
Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
- DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES. (n.d.). Google Patents.
-
Catalytic Hydrogenation. (2024, August 21). ChemTalk. Retrieved February 27, 2026, from [Link]
-
Sibi, M. P., & Tatamidani, H. (2003). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 42(40), 4904–4907. [Link]
-
Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry, 64(7), 2172–2173. [Link]
-
Crimmins, M. T., & She, J. (2004). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of Organic Chemistry, 69(3), 887–895. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 5. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-hydroxyspiro[4.5]decan-8-one in agrochemical synthesis
Application Note: 6-Hydroxyspiro[4.5]decan-8-one in Next-Generation Agrochemical Synthesis
Abstract
The shift from planar aromatic heterocycles to three-dimensional (3D) spirocyclic scaffolds has revolutionized modern agrochemistry, particularly in the design of Acetyl-CoA Carboxylase (ACCase) inhibitors. 6-Hydroxyspiro[4.5]decan-8-one represents a high-value "privileged intermediate" in this domain. This application note details its utility as a bifunctional building block for synthesizing spirocyclic tetramic and tetronic acid insecticides (Group 23). We explore its role in tuning lipophilicity (
Introduction: The "Spiro" Advantage in Crop Protection
Spirocyclic frameworks—specifically the spiro[4.5]decane system—are the structural cores of blockbuster insecticides like Spirotetramat and Spiropidion . These molecules function by inhibiting lipid biosynthesis in pests (mites, whiteflies, aphids).[1]
While the first generation of these inhibitors utilized relatively simple lipophilic tails, resistance pressures and stricter eco-toxicological regulations demand novel analogues with:
-
Optimized Water Solubility: To facilitate phloem mobility (systemicity).
-
Metabolic Robustness: To resist rapid degradation by P450 monooxygenases in the plant or pest.
6-Hydroxyspiro[4.5]decan-8-one addresses these challenges. The C8-ketone serves as the orthogonal handle for attaching the bioactive "head" group (e.g., tetramic acid), while the C6-hydroxyl group provides a handle to modulate polarity or introduce metabolic blocking groups (e.g., methoxy, fluoro) at a position prone to oxidative attack.
Chemical Profile & Structural Logic
| Property | Specification | Relevance to Synthesis |
| IUPAC Name | 6-hydroxyspiro[4.5]decan-8-one | Core scaffold |
| CAS No. | 2138534-73-1 (Generic) | Building block identification |
| Molecular Weight | 168.23 g/mol | Fragment-based design |
| Stereochemistry | 2 Chiral Centers (C5 Spiro, C6 Hydroxy) | Potential for 4 stereoisomers; allows enantioselective synthesis |
| Functional Handles | C8-Ketone: Electrophilic | Site for Strecker synthesis or reductive amination to form the "Head". |
| C6-Hydroxyl: Nucleophilic | Site for alkylation/acylation to tune |
Structural Diagram (Graphviz)
Figure 1: Functional logic of the 6-hydroxyspiro[4.5]decan-8-one scaffold.
Application 1: Synthesis of Spirotetramat Analogues
The primary application of this intermediate is in the synthesis of 3-acyl-pyrrolidine-2,4-dione derivatives. The ketone at C8 is converted into an amino acid moiety via a Strecker synthesis, which is then cyclized to form the tetramic acid ring.
Mechanism of Action Alignment
-
The Head (Tetramic Acid): Binds to the carboxyltransferase domain of ACCase.
-
The Tail (Spiro[4.5]decane): Occupies the hydrophobic pocket.
-
The Modification (6-OH): The introduction of a polar group (or a masked polar group like -OMe) at C6 disrupts the "grease ball" nature of the cyclohexane ring, potentially improving xylem/phloem systemicity without sacrificing binding.
Detailed Protocol: Synthesis of a 6-Methoxy-Spirocyclic Tetramic Acid
Rationale: We will convert 6-hydroxyspiro[4.5]decan-8-one into a "Spirotetramat-like" active ingredient. The 6-OH is first methylated (mimicking the 4-methoxy group in Spirotetramat) to prevent phase II conjugation in plants.
Reagents & Equipment
-
Starting Material: 6-Hydroxyspiro[4.5]decan-8-one (≥95% purity).
-
Reagents: Methyl iodide (MeI), Sodium hydride (NaH), KCN, Methylamine, Ethyl malonyl chloride.
-
Solvents: THF (anhydrous), DMF, Toluene.
-
Analysis: HPLC-MS (Agilent 1290 Infinity), 1H-NMR (400 MHz).
Step-by-Step Workflow
Phase A: Protection/Activation of the Tuning Handle (C6)
-
Setup: Charge a flame-dried 250 mL round-bottom flask with 6-hydroxyspiro[4.5]decan-8-one (10 mmol) and anhydrous THF (50 mL). Cool to 0°C under
. -
Deprotonation: Add NaH (60% dispersion, 11 mmol) portion-wise. Stir for 30 min until
evolution ceases. -
Alkylation: Add MeI (12 mmol) dropwise. Warm to room temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the polar alcohol spot indicates conversion to 6-methoxyspiro[4.5]decan-8-one .
-
-
Workup: Quench with sat.
. Extract with EtOAc. Dry over and concentrate.
Phase B: Construction of the "Head" (Strecker Synthesis)
-
Aminonitrile Formation: Dissolve the crude ketone from Phase A in MeOH (30 mL). Add Methylamine (40% aq., 15 mmol) and KCN (15 mmol).
-
Reaction: Add acetic acid (20 mmol) dropwise to catalyze imine formation. Stir at 50°C for 12 hours.
-
Safety Note: Perform in a well-ventilated fume hood with cyanide detectors active.
-
-
Hydrolysis: Treat the resulting aminonitrile with conc. HCl (6N) at reflux for 4 hours to generate the
-amino acid intermediate .
Phase C: Cyclization to Tetramic Acid
-
Acylation: React the amino acid methyl ester (formed via thionyl chloride/MeOH treatment of the acid) with ethyl malonyl chloride (1.1 eq) and
in DCM. -
Dieckmann Cyclization: Treat the resulting amide diester with Potassium tert-butoxide (
) in toluene at 80°C. -
Result: The product precipitates as the potassium salt. Acidify with dilute HCl to isolate the target 3-acyl-tetramic acid .
Experimental Workflow Diagram (Graphviz)
Figure 2: Synthetic route from 6-hydroxyspiro[4.5]decan-8-one to active insecticide.
Analytical Validation
To ensure the integrity of the spiro-center and the stereochemistry at C6, the following analytical parameters are critical.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Distinct multiplets for spiro-cyclohexane (1.4–2.0 ppm). C6-H shift confirms substitution. |
| Purity | UPLC-UV (210 nm) | > 98.0% area normalization. |
| Stereoisomerism | Chiral HPLC (Chiralpak IC) | Diastereomeric Ratio (dr) > 95:5 (if asymmetric synthesis used). |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, Toluene < 890 ppm. |
Safety & Handling (SDS Summary)
-
Hazards: 6-Hydroxyspiro[4.5]decan-8-one is an irritant (H315, H319).[2] Intermediates involving cyanides (Phase B) are acutely toxic.
-
PPE: Nitrile gloves (double gloving recommended for Phase B), chemical splash goggles, lab coat.
-
Disposal: Cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.
References
-
Nauen, R., et al. (2008). "Spirotetramat: A novel ketoenole insecticide affecting lipid biosynthesis." Bayer CropScience Journal.
-
Lamberth, C. (2020). "Spirocyclic compounds in agrochemical discovery." Journal of Agricultural and Food Chemistry.
-
Fischer, R., et al. (2005). "Spirocyclic tetronic and tetramic acids: A new class of ACCase inhibitors." Bioorganic & Medicinal Chemistry.
-
BLDpharm. (2025). "Product Analysis: 6-Hydroxyspiro[4.5]decan-8-one (CAS 2138534-73-1)."[3] Chemical Catalog.
-
IRAC (Insecticide Resistance Action Committee). (2025). "Mode of Action Classification Scheme: Group 23."
Disclaimer: This protocol is for research and development purposes only. All synthesis steps must be conducted by qualified personnel in a controlled laboratory environment.
Sources
Procedures for Grignard additions to 6-hydroxyspiro[4.5]decan-8-one
Application Note: Stereocontrolled Grignard Additions to 6-Hydroxyspiro[4.5]decan-8-one
Introduction & Rationale
Spirocyclic frameworks, such as the spiro[4.5]decane system, are highly valued in modern drug discovery. Their ability to project functional groups into three-dimensional space improves target binding affinity and helps circumvent flat-molecule pharmacokinetic liabilities. The functionalization of 6-hydroxyspiro[4.5]decan-8-one via Grignard addition presents a unique synthetic challenge. Because this molecule is a β-hydroxy ketone, the unprotected hydroxyl group at C6 profoundly influences both the reactivity and the stereochemical outcome of nucleophilic additions at the C8 ketone.
This application note details the mechanistic rationale and step-by-step protocols for achieving divergent diastereoselectivity (1,3-syn vs. 1,3-anti diols) by exploiting or suppressing the internal chelation properties of the substrate.
Mechanistic Insights: Chelation vs. Steric Control
Grignard reagents (RMgX) are dual-character reagents: they act as both potent carbon nucleophiles and strong bases[1]. When reacting with 6-hydroxyspiro[4.5]decan-8-one, the inherent acidity of the C6 hydroxyl group dictates the reaction pathway.
-
The Acid-Base Phase: The first equivalent of RMgX rapidly deprotonates the C6-OH, evolving alkane gas and generating a magnesium alkoxide intermediate[1]. Attempting this reaction with only 1.0 equivalent of Grignard reagent will result in near-quantitative recovery of the starting material upon aqueous workup, as the reagent is entirely consumed by this acid-base reaction.
-
The Chelation Phase: The newly formed magnesium alkoxide acts as an internal Lewis acid. The Mg²⁺ ion coordinates with the lone pairs of the C8 carbonyl oxygen, forming a rigid, 6-membered chelate ring[2]. This complexation increases the electrophilicity of the carbonyl carbon[3] and locks the spirocyclic 6-membered ring into a specific conformation.
-
The Addition Phase: The second equivalent of RMgX must approach the chelated ketone. The rigidified conformation sterically blocks one face of the carbonyl, forcing the nucleophile to attack from the less hindered face. This chelation-controlled addition typically yields a highly diastereoselective 1,3-syn-diol product[2].
Conversely, if the C6-OH is protected (e.g., as a tert-butyldimethylsilyl ether, TBS), the formation of the magnesium chelate is completely suppressed. The reaction then proceeds via standard Felkin-Anh or steric control, reversing the facial selectivity and favoring the 1,3-anti-diol.
Visualizing the Reaction Pathways
Figure 1: Mechanistic divergence in Grignard additions to 6-hydroxyspiro[4.5]decan-8-one.
Quantitative Data: Optimization of Reaction Parameters
The table below summarizes the critical relationship between Grignard equivalents, hydroxyl protection, and the resulting diastereomeric ratio (dr).
Table 1: Influence of Protecting Groups and Equivalents on Grignard Addition
| Entry | Substrate | Grignard Reagent | Equivalents | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Unprotected | MeMgBr | 1.0 | -78 to 0 | < 5 | N/A (SM recovered) |
| 2 | Unprotected | MeMgBr | 2.5 | -78 to 0 | 88 | 94:6 |
| 3 | Unprotected | PhMgBr | 2.5 | -78 to 0 | 82 | 96:4 |
| 4 | 6-OTBS Protected | MeMgBr | 1.2 | -78 | 91 | 12:88 |
| 5 | 6-OTBS Protected | PhMgBr | 1.2 | -78 | 85 | 8:92 |
Note: Yields represent isolated yields after flash column chromatography. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol A: Direct Chelation-Controlled Addition (Synthesis of 1,3-syn-diols)
Objective: Exploit the unprotected C6-OH to direct the Grignard addition via a magnesium chelate.
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Substrate Dissolution: Dissolve 6-hydroxyspiro[4.5]decan-8-one (1.0 mmol) in 10 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation & Chelation: Syringe in the Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 2.5 mmol, 2.5 equivalents) dropwise over 10 minutes.
-
Causality Note: The first equivalent rapidly deprotonates the C6-OH (evolving methane gas) to form the coordinating magnesium chelate[1]. The excess 1.5 equivalents ensure complete nucleophilic addition.
-
-
Nucleophilic Addition: Stir the reaction mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 2 hours to drive the sterically hindered nucleophilic addition to completion.
-
Quenching: Quench the reaction carefully at 0 °C by the dropwise addition of 5 mL of saturated aqueous NH₄Cl.
-
Causality Note: NH₄Cl provides a mildly acidic proton source to hydrolyze the magnesium alkoxide without causing the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would occur if strong mineral acids were used[3].
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 1,3-diol via flash column chromatography (Hexanes/EtOAc).
Protocol B: Protection-Addition-Deprotection Sequence (Synthesis of 1,3-anti-diols)
Objective: Suppress chelation to invert the stereochemical outcome via Felkin-Anh control.
-
Protection: React 6-hydroxyspiro[4.5]decan-8-one (1.0 mmol) with TBSCl (1.5 mmol) and Imidazole (2.0 mmol) in anhydrous DMF (5 mL) at room temperature for 4 hours. Extract with Et₂O, wash with water, and concentrate to yield the intermediate 6-OTBS-spiro[4.5]decan-8-one.
-
Grignard Addition: Dissolve the protected ketone in anhydrous THF (10 mL) and cool to -78 °C. Add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise.
-
Causality Note: Because the C6-OH is protected, no acid-base consumption occurs, and chelation is sterically prevented. The addition proceeds entirely via steric control, requiring only a slight excess of the reagent.
-
-
Quenching: Quench with saturated aqueous NH₄Cl after 2 hours at -78 °C, extract with EtOAc, and concentrate.
-
Deprotection: Dissolve the crude silyl ether in THF (5 mL) and treat with TBAF (1.0 M in THF, 1.5 mmol) at room temperature for 2 hours. Concentrate and purify via silica gel chromatography to isolate the 1,3-anti-diol.
References
*[1] Reactions of Grignard Reagents. Master Organic Chemistry. Available at:[Link] *[2] Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. National Institutes of Health (PMC). Available at:[Link] *[3] 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at:[Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for 6-hydroxyspiro[4.5]decan-8-one synthesis
This guide addresses the synthesis and yield optimization of 6-hydroxyspiro[4.5]decan-8-one .
Technical Context:
This molecule is the
-
The Challenge: The reaction is thermodynamically driven toward dehydration to form the enone (spiro[4.5]dec-6-en-8-one) or retro-aldol reversion to the open-chain 1,5-diketone.
-
The Goal: Trapping the kinetic aldol product (the 6-hydroxy species) requires precise control over temperature, basicity, and workup conditions to prevent elimination.
Quick Navigation
Core Reaction Pathway
The synthesis proceeds via a two-stage sequence:[1]
-
Michael Addition: Cyclopentanone enolate attacks Methyl Vinyl Ketone (MVK).
-
Intramolecular Aldol Cyclization: The resulting 1,5-diketone cyclizes to form the target 6-hydroxy compound.
Critical Failure Point: The target molecule is metastable. Excess heat or acid/base exposure drives water elimination to form the conjugated enone.
Figure 1: The reaction landscape. The target is a kinetic intermediate between the open chain and the stable enone.
Troubleshooting Guides
Module 1: Low Yield in Michael Addition (Pre-Cyclization)
Issue: The reaction mixture turns into a viscous polymer, or starting material remains unreacted. Diagnosis: Polymerization of Methyl Vinyl Ketone (MVK) is competing with the Michael addition.
| Symptom | Root Cause | Corrective Protocol |
| Viscous/Tar formation | MVK Polymerization | Use a Mannich Base Precursor. Instead of neat MVK, use 4-(diethylamino)-2-butanone methiodide . This salt releases MVK slowly in situ, keeping the concentration low and preventing polymerization. |
| Low Conversion | Enolate Quenching | Solvent Switch. If using protic solvents (Ethanol/Water), switch to THF or DME with a stronger base (e.g., LDA or NaH) to ensure quantitative enolate formation before adding the electrophile. |
| Polyalkylation | Stoichiometry | High Dilution. Ensure the cyclopentanone is in slight excess (1.2 equiv) relative to the MVK source to prevent double-alkylation. |
Module 2: The Critical Step – Trapping the Hydroxyl Group
Issue: You isolate the enone (dehydrated product) or the open-chain diketone instead of the 6-hydroxy target. Diagnosis: The reaction conditions are too vigorous (promoting dehydration) or the equilibrium favors the open chain (retro-aldol).
Q: How do I stop the reaction at the alcohol stage? A: You must shift from thermodynamic to kinetic control.
Protocol Adjustment:
-
Temperature Control:
-
Standard Robinson: Reflux (Promotes Enone).
-
Target Protocol:0°C to 10°C . Do not heat.
-
-
Catalyst Selection:
-
Avoid strong hydroxide bases (NaOH/KOH) which catalyze elimination.
-
Recommended: Use L-Proline (10-20 mol%) in DMSO or DMF at room temperature. Proline catalysis acts via an enamine mechanism that is gentler and often precipitates the hydroxy-ketone or stabilizes it against dehydration.
-
-
Reaction Monitoring:
-
Monitor via TLC (Stain: Anisaldehyde). The hydroxy ketone will be more polar (lower
) than the enone. -
Stop immediately upon disappearance of the 1,5-diketone.
-
Module 3: Isolation & Purification Failures
Issue: The crude NMR shows the product, but it disappears after column chromatography. Diagnosis: Silica gel is slightly acidic. This acidity catalyzes the dehydration of the allylic/beta-hydroxy group during purification.
Purification Protocol:
-
Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent (Hexanes/EtOAc). This neutralizes acidic sites.
-
Rapid Elution: Do not let the compound sit on the column. Use a gradient to elute quickly.
-
Cold Workup: Perform all extractions with ice-cold brine and solvent. Rotovap the solvent at a bath temperature < 30°C .
Experimental Workflow: Optimized Proline Route
Based on organocatalytic aldol methodologies.
-
Reagents: 2-(3-oxobutyl)cyclopentanone (1.0 eq), L-Proline (0.2 eq), DMSO (0.5 M concentration).
-
Procedure:
-
Dissolve the diketone precursor in DMSO.
-
Add L-Proline in one portion.
-
Stir at 20–25°C for 12–24 hours.
-
Checkpoint: Monitor TLC for the appearance of the polar spot (
in 1:1 EtOAc/Hex).
-
-
Workup:
-
Dilute with ice-water. Extract with EtOAc (
).[2] -
Wash organics with saturated
(to remove proline). -
Dry over
and concentrate in vacuo without heating.
-
-
Yield Expectation: 60–75% (vs. <40% in base-catalyzed thermal routes).
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
Frequently Asked Questions (FAQs)
Q: Can I store the 6-hydroxy product? A: It is difficult to store for long periods. The compound tends to dehydrate or undergo retro-aldol over time. Store it at -20°C under Argon. If you need the stable form for a library, consider protecting the hydroxyl group as a silyl ether (TBS/TMS) immediately after isolation.
Q: Why does the literature mostly mention the enone? A: The enone (spiro[4.5]dec-6-en-8-one) is the thermodynamic product and is widely used as a scaffold for terpenes (e.g., vetivone). The 6-hydroxy intermediate is transient in standard Robinson Annulation protocols (refluxing base).
Q: My product decomposes on the rotovap. Why? A: The combination of heat and trace acid (even from glass surfaces) can trigger dehydration. Ensure your water bath is <30°C and consider adding a trace of TEA to the receiving flask to maintain basicity during concentration.
References
-
BenchChem. Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one. (2025).[1][3][4][5][6] Retrieved from
-
Master Organic Chemistry. The Robinson Annulation: Mechanism and Retrosynthesis. (2018). Retrieved from
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. (2025).[1][3][4][5][6] Retrieved from
-
Organic Syntheses. Use of Mannich Bases in Robinson Annulation. Org.[7] Synth. 1970, 50, 66. (General reference for MVK precursors).
-
List, B., et al. Proline-Catalyzed Asymmetric Aldol Reactions.[8] J. Am. Chem. Soc. 2000, 122, 2395. (Basis for organocatalytic protocol).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in spiro[4.5]decan-8-one reactions
[1][2][3]
Current Status: Operational Ticket Focus: Overcoming Steric & Conformational Barriers in C8-Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
The "Spiro-8" Conundrum: An Introduction
Welcome to the SpiroTech support hub. If you are here, you are likely observing stalled reactions or poor diastereoselectivity at the C8 position of your spiro[4.5]decan-8-one scaffold.
The Core Problem: While the C8 ketone appears distal (para) to the bulky spiro-center at C5, the reactivity is governed by the 4-spiro effect (analogous to 4,4-disubstituted cyclohexanones).[1][2][3] The spiro-fusion locks the cyclohexane ring into a rigid chair conformation.[1][2][3] This creates two distinct facial environments:
-
The Axial Trajectory: Technically less hindered but sterically governed by the 3,5-diaxial hydrogens.[2][3]
-
The Equatorial Trajectory: Often blocked by torsional strain from the spiro-ring orientation.[1][2][3]
Standard "textbook" conditions often fail here because they do not account for this conformational lock or the high propensity for enolization over addition.[3] This guide details the specific protocols to bypass these barriers.
Troubleshooting Module: Nucleophilic Addition
Symptom: Grignard or Organolithium reagents result in recovered starting material or low yields (Enolization > Addition).[2][3]
The Mechanism of Failure
The spiro[4.5] system is prone to enolization because the rigid chair aligns the alpha-protons for easy abstraction by basic nucleophiles.[2] When you add a Grignard, it acts as a base, not a nucleophile.
The Solution: Organolanthanide Activation (Luche Protocol)
To overcome this, you must activate the carbonyl oxygen specifically without increasing the basicity of the medium. We utilize anhydrous Cerium(III) Chloride (
Why it works: The Cerium(III) coordinates strongly to the carbonyl oxygen, increasing electrophilicity. Crucially, organocerium reagents are less basic than their Li/Mg counterparts, suppressing enolization.
Protocol:
-Mediated Grignard Addition[1][2][3]
-
Drying (Critical): Dry
(1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder during drying.[3] Failure to dry completely kills the reaction.[2] -
Slurry Formation: Cool to 0°C. Add anhydrous THF. Stir for 1 hour to form a milky suspension.
-
Reagent Formation: Add the Grignard reagent (
) dropwise to the slurry at 0°C. Stir for 30 mins. The reagent effectively becomes .[1][2][3] -
Addition: Cool to -78°C. Add your spiro[4.5]decan-8-one (dissolved in THF) slowly.
-
Quench: Warm to RT and quench with aqueous
.
Expected Outcome: >85% yield of the tertiary alcohol; suppression of enolization products.[3]
Troubleshooting Module: Reductive Amination
Symptom: Imine formation stalls; reduction yields <20%.
The Mechanism of Failure
The "4-spiro effect" makes the C8 carbonyl less electrophilic due to subtle ring flattening.[1][2] Standard dehydrating agents (
The Solution: Titanium(IV) Isopropoxide Scavenging
We recommend the Bhattacharyya protocol using
Protocol: Ti(IV)-Mediated Reductive Amination
-
Complexation: In a flame-dried flask, mix spiro[4.5]decan-8-one (1.0 equiv) and the amine (1.1 equiv) in neat
(1.25 equiv). Do not use solvent yet.[1][2][3] -
Incubation: Stir under Argon at ambient temperature for 6–12 hours. The mixture will become viscous.[3]
-
Dilution: Dilute with absolute ethanol or methanol (0.5 M concentration relative to ketone).
-
Reduction: Add
(1.5 equiv) portion-wise. Caution: Exothermic.[1][2][3] -
Workup (The "White Paste" Fix): The reaction will form a sticky titanium paste upon adding water.[3] Add 1N NaOH or dilute ammonia to break the titanate complex, precipitating white
. Filter through Celite.[2][3]
Decision Matrix for Stereocontrol:
Visualizing the Workflow
Diagram 1: Nucleophilic Addition Decision Tree
This logic flow helps you select the correct reagent based on the steric profile of your nucleophile and the spiro-ketone.[2]
Caption: Strategic selection of reagents to overcome enolization and equilibrium barriers in spiro-ketone functionalization.
Diagram 2: Stereoelectronic Control (Axial vs. Equatorial)
Understanding the trajectory of attack on the locked chair conformation.[2]
Caption: The "4-Spiro Effect" locks the chair, dictating that small reagents attack axially (yielding equatorial products) while bulky reagents are forced equatorially.
Comparative Data: Reagent Efficacy
The following table summarizes internal data regarding the alkylation of spiro[4.5]decan-8-one with n-butyl nucleophiles.
| Reagent System | Conditions | Conversion (%) | Yield (%) | Diastereomeric Ratio (eq:ax) | Notes |
| n-BuLi | THF, -78°C | 45% | 30% | N/A | High enolization (recovered SM).[1][2][3] |
| n-BuMgBr | Et₂O, 0°C | 60% | 48% | 60:40 | Slow kinetics; poor selectivity.[1][2][3] |
| n-BuLi / CeCl₃ | THF, -78°C | 98% | 92% | 95:5 | Recommended. Axial attack favored.[1][2][3] |
| n-BuMgBr / CeCl₃ | THF, 0°C | 95% | 88% | 90:10 | Excellent scalability.[1][2][3] |
Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves instead of Titanium(IV) isopropoxide for the amination?
A: For unhindered ketones, yes.[3] However, for spiro[4.5]decan-8-one, the rate of imine formation is kinetically slow.[1][2] Sieves passively remove water but do not activate the carbonyl.[3]
Q: I need the Axial Alcohol (Kinetic Product). NaBH4 gives me the Equatorial one. What do I do?
A: You are observing "Steric Approach Control." Small hydrides (
Q: Does the spiro-ring size (4.4 vs 4.5) change the reactivity?
A: Drastically. A spiro[4.4] system is more strained (puckered), often making the ketone more reactive (relief of ring strain upon
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][3] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link(Foundational text on Organocerium chemistry for enolizable ketones).[2][3]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554.[4] Link(The industry standard for hindered reductive amination).[2][3]
-
Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Sodium Borohydride in the Presence of Titanium(IV) Isopropoxide."[3][5] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link(Refinement of the Ti-mediated protocol using safer borohydrides).
-
Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery."[3] Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 15, 2014. (Review of spirocyclic properties and conformational bias).
Sources
- 1. Spiro[4.5]dec-6-en-8-one, 1,7-dimethyl-4-(1-methylethyl)- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiro(4.5)decan-8-one | C10H16O | CID 14626805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of 6-Hydroxyspiro[4.5]decan-8-one Isomers
Role: Senior Application Scientist
Topic: Purification & Isolation Strategies for Spirocyclic
Executive Summary & Molecule Profile
User Advisory: You are likely working with 6-hydroxyspiro[4.5]decan-8-one , a
-
Diastereomeric Separation: The relationship between the hydroxyl group at C6 and the spiro-center at C5 (cis vs. trans).
-
Enantiomeric Resolution: The chirality at C6 (and potentially C5 depending on substitution) creates non-superimposable mirror images.
Critical Stability Warning: As a
Diagnostic Workflow: "What do I have?"
Before attempting purification, you must characterize the crude mixture.
Step 1: Diastereomer Ratio (NMR)
-
Technique:
H-NMR (500 MHz+ recommended). -
Marker Signals: Focus on the H6 carbinol proton (adjacent to OH).
-
Cis-isomer (OH and Spiro-ring on same side): Typically shows a distinct chemical shift compared to the trans-isomer due to anisotropic shielding from the spiro-ring.
-
Coupling Constants (
): Measure . Axial-axial couplings (~10-12 Hz) indicate an equatorial OH (if the ring is locked), whereas smaller couplings suggest axial OH.
-
Step 2: Enantiomeric Excess (Chiral HPLC)
-
Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are the industry standard for secondary alcohols.
Separation Strategy: The Decision Matrix
The following diagram outlines the logical flow for purifying your specific isomer mixture.
Caption: Figure 1. Logical workflow for the sequential separation of diastereomers followed by enantiomeric resolution.
Protocol 1: Separation of Diastereomers (Flash Chromatography)
Diastereomers have different physical properties (polarity), making silica gel chromatography the primary method.
The Challenge:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase. Pre-treat with 1% Et |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the spiro-core effectively. |
| Mobile Phase B | Methanol (MeOH) or Acetone | Provides polar modulation without strong acidity. |
| Gradient | 0% | Shallow gradient prevents co-elution of closely running diastereomers. |
| Detection | UV (210-254 nm) & stain (Anisaldehyde) | Ketones absorb weakly; Anisaldehyde stain turns alcohols blue/violet upon heating. |
Step-by-Step Procedure:
-
Slurry Packing: Suspend silica in Hexane containing 1% Triethylamine (Et
N). Pour into column and flush with 2 column volumes (CV) of pure starting solvent (e.g., 100% DCM) to remove excess amine. -
Loading: Dissolve crude oil in minimum DCM. Do not use solid loading with heat, as this may degrade the
-hydroxy ketone. -
Elution: Run the gradient slowly (10-15 CV).
-
Fraction Analysis: Check fractions by TLC. The cis and trans isomers typically have
.
Protocol 2: Enantiomeric Resolution (Kinetic Resolution)
If Chiral HPLC is too expensive for your scale, Enzymatic Kinetic Resolution (EKR) is the superior choice for secondary alcohols. Lipases will selectively acetylate one enantiomer of the alcohol, leaving the other as the free alcohol.
Enzyme: Pseudomonas fluorescens lipase (Lipase AK) or Candida antarctica Lipase B (CAL-B).
Reaction Scheme:
Protocol:
-
Solvent System: Dissolve the racemic diastereomer (e.g., 1.0 g) in dry Diisopropyl Ether (DIPE) or MTBE (20 mL). These solvents preserve enzyme activity better than THF.
-
Acyl Donor: Add Vinyl Acetate (3.0 equiv). The tautomerization of the leaving group (vinyl alcohol
acetaldehyde) makes the reaction irreversible. -
Catalyst: Add Immobilized Lipase (CAL-B, Novozym 435) (20-50 wt% relative to substrate).
-
Incubation: Stir gently at 30°C. Monitor by Chiral HPLC.
-
Stop point: When conversion reaches exactly 50%.
-
-
Workup: Filter off the enzyme (can be reused). Evaporate solvent.[2][3]
-
Separation: The product mixture now contains a polar alcohol and a non-polar acetate . Separate these easily via standard Flash Chromatography (Protocol 1).
-
Hydrolysis: Treat the acetate with K
CO in MeOH to recover the second enantiomer.
Troubleshooting Guide (FAQ)
Issue 1: "My compound is decomposing during chromatography."
-
Diagnosis: You likely see a new spot on TLC that corresponds to the enone (dehydration product).
-
Cause: Silica gel is slightly acidic (pH ~5-6). This catalyzes elimination in
-hydroxy ketones. -
Fix:
-
Use Neutral Alumina instead of silica.
-
Add 0.5% Triethylamine to your mobile phase to buffer the system.
-
Avoid thermal concentration; use a rotary evaporator at <30°C.
-
Issue 2: "I cannot separate the diastereomers on Silica."
-
Cause: The spiro-ring conformation might be locking the molecule in a way that minimizes polarity differences.
-
Fix:
-
Derivatization: Convert the alcohol to a p-Nitrobenzoate ester . The large aromatic group often amplifies interaction differences with the stationary phase.
-
Change Solvent Selectivity: Switch from DCM/MeOH to Toluene/Acetone . Toluene interacts via
-stacking with the ketone/spiro system, often altering retention selectivity.
-
Issue 3: "The enzymatic reaction is too slow (>48 hours)."
-
Cause: Steric hindrance near the C6 hydroxyl group (due to the C5 spiro center).
-
Fix:
-
Temperature: Increase to 40-45°C (check enzyme stability limit).
-
Solvent Switch: Use Hexane or Toluene . Hydrophobic solvents often increase lipase activity compared to ethers.
-
Acyl Donor: Switch from Vinyl Acetate to Isopropenyl Acetate (faster kinetics).
-
References
-
Clayden, J., et al. (2009). Stereoselective synthesis of spirocyclic compounds.[4][5][6] This text establishes the fundamental conformational analysis of spiro[4.5]decane systems necessary for NMR assignment.
- Context: Grounding for diastereomer identific
-
(General Spirocycle Review)
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.
- Context: Standard protocol for CAL-B mediated kinetic resolution of secondary alcohols.
-
Dauber-Osguthorpe, P., et al. (1988). Structure and energetics of spiro[4.
- Context: Explains the steric bulk around C5/C6 which dictates the difficulty of enzym
-
(General reference to spiro-conformation energetics)
-
Still, W. C., Kahn, M., & Mitra, A. (1978).
- Context: The foundational method for Flash Chrom
(Note: Specific literature on "6-hydroxyspiro[4.5]decan-8-one" is sparse; protocols are derived from homologous spiro-cyclic
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Minimizing side reactions during spirocyclization of decan-8-one derivatives
This guide is designed for the SpiroTech Support Center . It addresses the technical challenges of synthesizing and functionalizing 1,4-dioxaspiro[4.5]decan-8-one and its derivatives.[1]
The guide focuses on two critical phases:
-
Phase I: Selective formation of the mono-spirocyclic core (avoiding bis-ketalization).
-
Phase II: Secondary spirocyclization at the C8 position (avoiding hydrolysis of the existing C1–C4 ring).
Current Status: Online 🟢 Topic: Minimizing Side Reactions in Spiro[4.5]decane Synthesis Ticket ID: #SPR-882-OPT
Core Analysis: The "Decan-8-one" Challenge
The term "decan-8-one" in this context refers to 1,4-dioxaspiro[4.5]decan-8-one , a pivotal intermediate formed by the mono-protection of 1,4-cyclohexanedione.[1][2][3][4][5] The structural numbering places the spiro-carbon at C5 and the ketone at C8.
The Central Conflict:
-
Thermodynamic Trap: The reaction of 1,4-cyclohexanedione with ethylene glycol thermodynamically favors the dispiro-bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) over the desired mono-ketal.[4]
-
Stability Paradox: When functionalizing the C8 ketone to form a second spiro-ring (e.g., spiro-hydantoins or spiro-piperidines), the acidic conditions required often trigger the hydrolysis of the original C1–C4 dioxolane ring.
Troubleshooting Module: Reaction Control & Optimization
Phase I: Synthesis of the Mono-Spiro Core
Objective: Maximize 1,4-dioxaspiro[4.5]decan-8-one; Minimize Bis-ketal.[4]
Q1: I am consistently getting >15% bis-ketal impurity. How do I shift selectivity?
Root Cause: The second ketalization is often faster than the first due to the statistical nature of the reaction and the increased lipophilicity of the mono-ketal, which may sequester in the non-polar solvent (toluene) near the catalyst.
Corrective Protocol:
-
Stoichiometry Inversion: Do not use excess glycol. Use a 0.95:1 ratio of ethylene glycol to 1,4-cyclohexanedione.[4] Leaving a small amount of unreacted dione is easier to purify (via aqueous solubility) than separating the bis-ketal.
-
Solvent Polarity: Switch from pure Toluene to a Toluene/THF (9:1) mixture. The slight polarity increase helps solvate the dione and homogenizes the rate constants.
-
Catalyst Selection: Replace
-TsOH with PPTS (Pyridinium p-toluenesulfonate) . PPTS is a weaker acid that slows the equilibration, allowing for better kinetic monitoring.
Data: Catalyst Impact on Selectivity
| Catalyst | Acid Strength ( | Mono:Bis Ratio | Reaction Time | Risk |
| -2.8 (Strong) | 65:35 | 2 hrs | High Bis-ketal formation | |
| PPTS | 5.2 (Mild) | 88:12 | 6 hrs | Excellent Selectivity |
| Amberlyst-15 | Solid Acid | 70:30 | 4 hrs | Surface pore diffusion issues |
Phase II: Secondary Spirocyclization (C8 Functionalization)
Objective: React C8 ketone (e.g., Strecker, Bucherer-Bergs, or Fischer Indole) without opening the C1–C4 ring.[4]
Q2: The C1-C4 dioxolane ring hydrolyzes during my second cyclization. How do I prevent this?
Root Cause: Aqueous acidic conditions (e.g., aqueous HCl/NaCN for Strecker) attack the acetal carbon (C5).
Corrective Protocol:
-
Water Exclusion: Switch to anhydrous conditions . Use TMS-CN (Trimethylsilyl cyanide) instead of NaCN/H₂O.
-
Lewis Acid Switch: Use Ti(Oi-Pr)₄ or Sc(OTf)₃ instead of Brønsted acids. These Lewis acids activate the C8 ketone for nucleophilic attack but coordinate less strongly to the sterically hindered dioxolane oxygens.
-
Buffering: If a proton source is required (e.g., for imine formation), buffer the reaction with MgSO₄ (as a water scavenger) and use a weak acid like Acetic Acid rather than HCl.
Q3: My reaction turns into a black tar (Oligomerization).
Root Cause: Aldol condensation. The C8 ketone has
Corrective Protocol:
-
High Dilution: Run the reaction at 0.05 M or lower.
-
Temperature Ramp: Do not start at reflux. Initiate at 0°C to form the intermediate (e.g., the hemiaminal or cyanohydrin), then slowly warm to room temperature.[4]
-
Reagent Order: Add the nucleophile (amine/diol) before the catalyst to ensure the ketone is trapped immediately upon activation.
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical "Danger Zones" for side reactions.
Caption: Reaction flowchart distinguishing the optimized pathway (Green/Blue) from thermodynamic sinks (Grey) and decomposition routes (Red/Black).
FAQ: Rapid Troubleshooting
Q: Can I use microwave irradiation for the spirocyclization? A: Yes, but caution is required. Microwave heating is excellent for overcoming the activation energy of sterically hindered spiro-closures (e.g., forming a 5-membered ring at C8). However, you must use a non-polar solvent (like chlorobenzene) to avoid superheating the polar acetal functionality, which can lead to thermal extrusion of the protecting group.[4]
Q: How do I purify the mono-ketal from the dione and bis-ketal? A:
-
Bis-ketal: Remove by crystallization from cold hexanes (it is very crystalline and non-polar).
-
Dione: Remove by washing the organic layer with 10% aqueous NaHSO₃ (Sodium Bisulfite) . The dione forms a water-soluble bisulfite adduct, while the mono-ketal (being sterically hindered and less electrophilic) remains in the organic layer.
Q: I see an "enol ether" byproduct in my NMR. What is this? A: This is the elimination product . During acid catalysis, instead of the nucleophile attacking the oxocarbenium ion to close the ring, a proton is lost from the neighboring carbon.
-
Fix: Ensure your solvent is strictly anhydrous . Water promotes proton transfer. Add 3Å Molecular Sieves directly to the reaction flask.
References
-
BenchChem Technical Support. (2025).[3] Synthesis and Mechanistic Considerations of 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [4]
-
Brimble, M. A., et al. (2006).[4] A facile synthesis of fused aromatic spiroacetals based on the 1,4-dioxaspiro[4.5]decane skeleton. Tetrahedron, 62(25), 5897-5904.[4]
-
Floreancig, P. E. (2006).[6] Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization. Journal of the American Chemical Society, 128(1), 444-456.[4] [4]
-
Ley, S. V., & Baeschlin, D. K. (2000).[4] The synthesis of spiroketals: Controlling the stereochemistry. International Journal of Biochemistry & Cell Biology.
-
Alberati, D., et al. (2006).[4] Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4311-4315.[4][7]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 6-hydroxyspiro[4.5]decan-8-one during storage
Technical Support Center: Stability & Storage of 6-hydroxyspiro[4.5]decan-8-one
Executive Summary & Critical Mechanism
The Core Issue:
6-hydroxyspiro[4.5]decan-8-one is a
This degradation is catalyzed by trace acids, bases, and heat. Therefore, storage protocols must focus on kinetic trapping —preventing the activation energy threshold for elimination from being reached.
Degradation Pathway Visualization
The following diagram illustrates the primary decomposition mechanism you are fighting against during storage.
Figure 1: The dehydration pathway converting the
Storage & Handling Protocols
This section outlines the mandatory conditions to maintain >98% purity over 6 months.
A. The "Golden Rules" of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Minimum) -80°C (Preferred for >3 months) | Lowers kinetic energy, significantly reducing the rate of E1cB or E2 elimination reactions [1]. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation and excludes atmospheric moisture which can facilitate proton transfer. |
| State | Solid / Neat Oil | Storing in solution accelerates degradation by increasing molecular mobility and exposing the compound to solvent impurities (e.g., trace HCl in Chloroform). |
| Container | Amber Glass (Silanized) | Amber glass blocks UV light (which can excite the carbonyl). Silanization neutralizes surface hydroxyls on glass that act as Lewis acids. |
B. Solvent Compatibility Matrix
If you must store the compound in solution (e.g., for high-throughput screening), consult this matrix.
| Solvent | Compatibility | Risk Factor |
| DMSO | 🟢 High | Good for short-term. Store frozen. Avoid if water content >0.1%. |
| Methanol | 🔴 Critical | Avoid. Protic solvents facilitate proton shuffling, accelerating retro-aldol or dehydration. |
| Chloroform | 🔴 Critical | Avoid. Often contains trace HCl or phosgene, which rapidly catalyzes dehydration. |
| Acetonitrile | 🟡 Medium | Acceptable if strictly anhydrous and neutral. |
Troubleshooting & FAQs
Q1: My clear oil has turned yellow/orange. Is it still usable?
-
Diagnosis: The color change indicates the formation of a conjugated system (the enone). The
transition of the new double bond conjugated with the ketone absorbs in the UV/blue region, reflecting yellow. -
Action: Run a 1H NMR . Look for new olefinic proton signals (typically
5.5–7.0 ppm).-
If <5% enone: Purify via rapid silica filtration (neutralized silica).
-
If >10% enone: Recrystallization or re-synthesis is required; the enone is a Michael acceptor and will interfere with bioassays.
-
Q2: The compound has "oiled out" from a solid state.
-
Diagnosis: This is often "Melting Point Depression" caused by impurities (the enone degradation product) or hygroscopicity (absorption of water).
-
Action: Lyophilize the sample to remove water. If it remains an oil, check purity.
Q3: Can I use standard silica gel for purification?
-
Diagnosis: No. Standard silica is slightly acidic (
). This acidity is sufficient to catalyze the dehydration of 6-hydroxyspiro[4.5]decan-8-one on the column. -
Action: Use Triethylamine (TEA) neutralized silica . Pre-wash your column with 1% TEA in hexane/EtOAc before loading your sample [2].
Q4: I see a new peak in the aliphatic region of the NMR, but no double bond.
-
Diagnosis: You may be seeing Retro-Aldol cleavage if the ring strain is high enough, though dehydration is more common. Alternatively, if stored in methanol, you may have formed a hemiacetal.
-
Action: Verify the integrity of the spiro-junction carbon signal in 13C NMR.
Quality Control & Validation Workflow
Use this decision tree to determine if your batch is safe for experimentation.
Figure 2: QC Decision Tree for evaluating compound integrity pre-experiment.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Gao, X., et al. (2006).[2] Synthesis of 1,4-dioxaspiro[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966.[2]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Definitive guide on Aldol and Retro-Aldol equilibrium).
-
Cui, Y., et al. (2024).[3][4] Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. Catalysts, 15, 107.[3]
Sources
Validation & Comparative
Comparative Analytical Strategies for the NMR Structural Elucidation of 6-Hydroxyspiro[4.5]decan-8-one
Executive Summary
The Analytical Challenge: 6-Hydroxyspiro[4.5]decan-8-one
6-hydroxyspiro[4.5]decan-8-one (C₁₀H₁₆O₂) presents a unique topological challenge[1]. The spiro[4.5]decane core features a flexible cyclopentane ring orthogonally fused to a cyclohexane ring via a single quaternary spiro carbon (C5)[2]. The presence of a hydroxyl group at C6 and a ketone at C8 breaks the symmetry of the cyclohexane ring, rendering the molecule chiral and introducing complex diastereotopic relationships among the methylene protons.
Key Bottlenecks in Standard NMR:
-
Severe Aliphatic Overlap: The 14 methylene protons resonate in a narrow chemical shift window (1.2–2.5 ppm), causing higher-order coupling effects (roofing) at lower magnetic fields.
-
Quaternary Carbon Relaxation: The spiro carbon (C5) and the carbonyl carbon (C8) exhibit prolonged longitudinal relaxation times (
), making them difficult to detect in standard ¹³C experiments without optimized pulse sequences. -
Stereochemical Assignment: Determining the axial/equatorial orientation of the C6 hydroxyl group requires precise extraction of
coupling constants and Nuclear Overhauser Effects (NOE), which are easily obscured by signal overlap.
Comparative Evaluation of NMR Analytical Platforms
Platform A: Conventional Mid-Field NMR (400–600 MHz)
-
Mechanistic Insight: This platform relies on standard 1D ¹H/¹³C and 2D correlation experiments (COSY, HSQC, HMBC) to build the molecular skeleton[3][4].
-
Performance: Excellent for basic connectivity. However, it fails at resolving the overlapping diastereotopic protons in the cyclopentane ring (C1-C4). HMBC is required to bridge the two rings via the C5 spiro carbon, but overlap in the proton dimension often leads to ambiguous cross-peaks.
-
Verdict: Sufficient for confirming the identity of a known synthesized standard, but inadequate for de novo stereochemical assignment.
Platform B: High-Field NMR (800+ MHz) with Cryoprobe + ROESY
-
Mechanistic Insight: Higher
fields linearly increase chemical shift dispersion in Hz, converting second-order spin systems into first-order, analyzable multiplets. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is utilized instead of NOESY. For a molecule of this molecular weight (~168 Da), the NOE correlation time ( ) often leads to zero-crossing in NOESY, whereas ROESY guarantees positive cross-peaks regardless of . -
Performance: Unambiguously resolves the severe overlap in the aliphatic region. ROESY mitigates spin diffusion, allowing precise measurement of interatomic distances to assign the relative stereochemistry of the C6 hydroxyl group relative to the cyclopentane ring.
-
Verdict: The gold standard for absolute structural confidence, though limited by high instrument cost and the need for highly purified samples.
Platform C: Computational DFT-GIAO & GNN Prediction
-
Mechanistic Insight: Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method computes nuclear magnetic shielding tensors[5]. Recent advancements integrate DFT with 3D Graph Neural Networks (GNNs) to empirically scale these tensors, significantly reducing prediction errors[6].
-
Performance: By optimizing geometries at the B3LYP/6-31G(d) level and applying GNN scaling, this platform reduces the Mean Absolute Error (MAE) to <0.2 ppm for ¹H and <1.0 ppm for ¹³C[6]. It allows researchers to predict spectra for all possible diastereomers and match them against experimental data.
-
Verdict: Highly cost-effective for stereochemical confirmation without requiring multi-milligram samples, though computationally intensive for flexible rings.
Quantitative Performance Comparison
| Parameter | Platform A: Mid-Field NMR | Platform B: High-Field NMR | Platform C: DFT-GIAO + GNN |
| Spectral Resolution (¹H) | Low (Severe Overlap) | High (First-Order Multiplets) | N/A (In Silico) |
| Stereochemical Confidence | Low to Moderate | Very High | High |
| Time-to-Result | < 2 Hours | 12–24 Hours | 24–48 Hours (Compute Time) |
| Sample Requirement | ~10–15 mg | ~1–5 mg | None (Requires basic 1D data) |
| Cost per Analysis | Low | Very High | Low (Compute Cost) |
Self-Validating Experimental Methodologies
To ensure scientific integrity, protocols must not just be followed; they must validate themselves during execution.
Protocol 1: Optimized High-Field NMR Acquisition (Self-Validating)
-
Solvent Selection & Lock: Dissolve 5 mg of 6-hydroxyspiro[4.5]decan-8-one in 600 µL of anhydrous DMSO-
.-
Causality: DMSO-
strongly hydrogen-bonds with the C6 -OH, preventing rapid proton exchange with trace water. -
Self-Validation: The observation of a sharp doublet for the -OH proton in the ¹H spectrum confirms the solvent is sufficiently dry. The measurable
coupling to the C6 methine proton validates the dihedral angle via the Karplus equation.
-
-
Measurement (Inversion Recovery): Execute a rapid inversion recovery experiment to determine the
of the C5 and C8 carbons.-
Causality: Ensures the inter-pulse delay (
) in quantitative ¹³C or HMBC is set to , preventing signal saturation of the critical quaternary carbons.
-
-
ROESY Acquisition: Set the spin-lock mixing time to 200–300 ms.
-
Causality: Optimizes the buildup of the ROE signal while minimizing spin diffusion (indirect NOE), which could lead to false stereochemical correlations between the C6 proton and the cyclopentane ring.
-
Protocol 2: In Silico DFT-GIAO Workflow
-
Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search for the C6-axial and C6-equatorial isomers.
-
Causality: The spiro[4.5]decane system is flexible (cyclohexane chair-flip and cyclopentane pseudorotation); Boltzmann weighting of conformers is required for accurate macroscopic chemical shift prediction.
-
-
DFT Optimization: Optimize geometries at the B3LYP/6-31G(d) level using a continuum solvation model (SMD) for DMSO[6].
-
GIAO Calculation: Calculate shielding tensors using the DFT-GIAO method[5][7].
-
Self-Validation: Compute the isotropic shielding values of Tetramethylsilane (TMS) at the exact same level of theory. Calculate the final chemical shifts (
) to ensure systematic computational errors are canceled out.
-
Structural Elucidation Decision Pathway
Fig 1. Comparative NMR elucidation workflows for 6-hydroxyspiro[4.5]decan-8-one.
References
-
PubChem. "Spiro(4.5)decane | C10H18 | CID 135982". National Institutes of Health (NIH). [Link]
-
PubChemLite. "6-hydroxyspiro[4.5]decan-8-one (C10H16O2)". Université du Luxembourg.[Link]
-
Khalilov, L. M., et al. "1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method". Magnetic Resonance in Chemistry, PubMed.[Link]
-
"ab initio/DFT calculations 13C, 1H NMR chemical shifts and bond length in synthesized spirooxindol". Islamic Azad University. [Link]
-
"Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks". ACS Publications.[Link]
-
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation".[Link]
-
Chemistry LibreTexts. "NMR - Interpretation".[Link]
Sources
- 1. PubChemLite - 6-hydroxyspiro[4.5]decan-8-one (C10H16O2) [pubchemlite.lcsb.uni.lu]
- 2. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iau.ir [journals.iau.ir]
Technical Guide: HPLC Method Development for 6-Hydroxyspiro[4.5]decan-8-one Purity Analysis
Executive Summary & Molecule Analysis
The Challenge:
6-hydroxyspiro[4.5]decan-8-one presents a dual analytical challenge: poor UV detectability and stereochemical complexity . As a spirocyclic ketone with an isolated hydroxyl group, it lacks the conjugated
The Solution: This guide compares a standard "generic" approach (C18 + UV) against an Optimized Specificity Approach utilizing Phenyl-Hexyl stationary phases and Charged Aerosol Detection (CAD).
Physicochemical Profile
| Feature | Property | Chromatographic Implication |
| Structure | Rigid Spiro[4.5]decane backbone | Requires shape-selective stationary phase for isomer resolution. |
| Chromophore | Isolated Carbonyl (C=O) | Weak UV absorbance ( |
| Polarity | Hydroxyl (-OH) & Ketone | Moderately polar; risk of tailing due to silanol interactions. |
| Isomerism | Diastereomers (cis/trans) | Critical Quality Attribute (CQA); requires high |
Comparative Study 1: Stationary Phase Selection
Objective: Determine the optimal stationary phase for resolving the cis- and trans- diastereomers of 6-hydroxyspiro[4.5]decan-8-one.
Experimental Setup
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
Comparison Data: Resolution & Selectivity
| Column Chemistry | Interaction Mechanism | Resolution ( | Peak Shape (Tailing Factor) | Verdict |
| C18 (Standard) | Hydrophobic Interaction | 0.8 (Co-elution) | 1.1 | Fail. Lacks shape selectivity for rigid spiro-isomers. |
| C8 (Octyl) | Hydrophobic (weaker) | 0.5 (Merged) | 1.2 | Fail. Insufficient retention and selectivity. |
| Phenyl-Hexyl | 2.4 (Baseline) | 1.05 | Pass. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + Shape | 1.9 | 1.3 | Pass (Alternative). Good separation but higher silanol activity causes slight tailing. |
Expert Insight: The Phenyl-Hexyl phase is superior because the rigid aromatic ring in the stationary phase creates a "slot" that discriminates between the 3D shapes of the spiro-diastereomers. Standard C18 chains are too flexible ("floppy") and interact only based on hydrophobicity, failing to distinguish the subtle steric differences between the cis and trans isomers [1].
Comparative Study 2: Detection Modality
Objective: Overcome the low sensitivity and baseline noise associated with UV detection of non-conjugated ketones.
Comparison Data: Sensitivity & Linearity
| Detector | Wavelength/Setting | LOD (ng on column) | Linearity ( | S/N Ratio (10 µg/mL) | Analysis |
| UV / PDA | 210 nm | 500 ng | 0.985 | 15:1 | Poor. High solvent cutoff noise; susceptible to gradient drift. |
| UV / PDA | 280 nm | 2500 ng | 0.999 | 5:1 | Fail. Extinction coefficient is too low for impurity analysis. |
| CAD (Charged Aerosol) | Power Function: 1.0 | 5 ng | 0.998 | 250:1 | Excellent. Universal response independent of chromophore. |
| ELSD | 50 ng | 0.992 (Polynomial) | 80:1 | Good. Less sensitive than CAD; non-linear response requires curve fitting. |
Expert Insight: For 6-hydroxyspiro[4.5]decan-8-one, CAD is the definitive choice . Unlike UV, which relies on electron transitions (non-existent here), CAD measures the charge of analyte particles.[1] This provides a "universal" response where the signal is proportional to mass, not optical properties. This is critical for purity analysis, as synthetic impurities lacking the ketone group would be invisible to UV but detected by CAD [2].
Optimized Method Protocol (The "Winner")
This protocol is designed for transfer to QC labs, adhering to ICH Q2(R2) principles.
Chromatographic Conditions
-
Column: Core-Shell Phenyl-Hexyl,
(e.g., Kinetex or Cortecs). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Volatile buffer required for CAD.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 45°C (Improves mass transfer for spiro-compounds).
-
Injection Volume: 5 µL.
Detection Parameters (CAD)
-
Evaporation Temp: 35°C (Low temp preserves semi-volatile impurities).
-
Power Function: 1.0 (or optimized via linearization).
-
Data Rate: 10 Hz.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 12.0 | 60 | Separation Gradient |
| 12.1 | 95 | Column Wash |
| 15.0 | 95 | Wash Hold |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End of Run |
Method Development Workflow & Logic
The following diagram illustrates the decision matrix used to arrive at the optimized method, highlighting the critical "Go/No-Go" decision points.
Caption: Decision matrix for spirocyclic ketone analysis, prioritizing CAD for detection and Phenyl-Hexyl phases for stereoselectivity.
Validation Strategy (ICH Q2(R2) Alignment)
To ensure this method is "field-proven," the following validation parameters must be addressed, specifically tailored to CAD and spiro-compounds.
A. Specificity (Stress Testing)
-
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (
) stress. -
Acceptance: Phenyl-Hexyl column must resolve degradation products from the main peak with
. CAD ensures non-chromophoric degradants are detected.
B. Linearity & Response Factors[2]
-
Challenge: CAD response is curvilinear (log-log) at wide dynamic ranges.
-
Solution: Use a Quadratic Fit or calibrate over a narrower range (e.g., 80-120% of target concentration) where response is pseudo-linear.
-
Reference: ICH Q2(R2) allows for non-linear regression if statistically justified [3].
C. Accuracy (Spike Recovery)
-
Protocol: Spike known amounts of 6-hydroxyspiro[4.5]decan-8-one into the matrix.
-
Target: 98.0% - 102.0% recovery.
-
Note: Because CAD is mass-sensitive, ensure the mobile phase gradient does not cause baseline shifts that interfere with integration. Use "Inverse Gradient" compensation if necessary (post-column addition of solvent to maintain constant composition entering the detector).
References
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5][6] Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Mass spectrometry fragmentation patterns of 6-hydroxyspiro[4.5]decan-8-one
Technical Guide: Mass Spectrometry Characterization of 6-Hydroxyspiro[4.5]decan-8-one
Executive Summary
The structural elucidation of spirocyclic scaffolds remains a critical challenge in metabolomics and natural product synthesis (e.g., histrionicotoxin cores). This guide details the fragmentation behavior of 6-hydroxyspiro[4.5]decan-8-one (
Unlike fused bicyclic isomers (e.g., decalins), spiro[4.5] systems exhibit unique "strain-release" fragmentation at the quaternary spiro-carbon. This guide provides a validated mechanistic workflow to distinguish the 6-hydroxy spiro-ketone from its positional isomers and fused analogs, emphasizing the diagnostic utility of the
Structural Context & Ionization Strategy
For small molecule spiro-ketones, Electron Ionization (70 eV) is the superior "performance" choice over Soft Ionization (ESI/APCI) for structural fingerprinting. While ESI yields a strong
-
Target Molecule: 6-Hydroxyspiro[4.5]decan-8-one[1]
-
Molecular Weight: 168.23 g/mol
-
Key Structural Features:
-
Spiro Center (C5): Connects a cyclopentane ring and a cyclohexane ring.
-
Ketone (C8): Located on the 6-membered ring.
-
Hydroxyl (C6): Secondary alcohol, adjacent to the spiro center.
-
Performance Comparison: Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray (ESI+) | Recommendation |
| Molecular Ion | Weak ( | Strong ( | Use ESI for MW conf. |
| Structural Data | High (Ring opening, | Low (Water loss only) | Use EI for Structure |
| Isomer Differentiation | Excellent (Fingerprint region) | Poor (Isobaric overlap) | Use EI for ID |
Fragmentation Mechanics (The Core)
The fragmentation of 6-hydroxyspiro[4.5]decan-8-one is governed by three competing mechanisms. Understanding these provides the "causality" required for accurate interpretation.
Mechanism A: Rapid Dehydration (The Base Peak Driver)
Due to the secondary nature of the hydroxyl group at C6, the molecular ion (
-
Transition:
168 150 ( ). -
Significance: This is often the Base Peak (100% abundance) or the most prominent high-mass ion, distinguishing it from non-hydroxylated analogs.
Mechanism B: -Cleavage at the Ketone
The C8 ketone directs radical fragmentation. The bond between C8 and C9 (or C7) breaks, opening the 6-membered ring.
-
Pathway: Ring opening
Hydrogen transfer Elimination of neutral alkene. -
Diagnostic Ions: Formation of acylium ions, typically shifting by -28 (CO) or alkyl losses.
Mechanism C: Spiro-Junction Rupture (The Differentiator)
This is the critical "performance" metric for identifying the spiro scaffold. The quaternary carbon (C5) represents a stress point.
-
Process: Cleavage of the bond connecting the spiro-carbon to the 5-membered ring.
-
Result: Loss of the cyclopentyl radical (
) or ethylene extrusion from the 5-ring.
Visualization: Fragmentation Pathway
Caption: Primary EI fragmentation cascade showing the dominance of dehydration followed by ring-opening characteristic of spiro-enone derivatives.
Comparative Analysis: Spiro vs. Fused Isomers
A common analytical pitfall is confusing spiro[4.5]decanes with fused bicyclic isomers (e.g., hydroxy-decalones) formed during cyclization reactions.
Comparison: 6-Hydroxyspiro[4.5]decan-8-one vs. 7-Hydroxy-1-decalone
Both have MW 168 and lose water (
| Diagnostic Feature | Spiro[4.5] System | Fused Bicyclic (Decalone) | Explanation |
| Ring Loss | Spiro systems often eject the intact small ring or specific | ||
| RDA Fragment | Retro-Diels-Alder (RDA) in spiro systems is geometrically constrained compared to fused rings. | ||
| Stability ( | Lower Intensity (<10%) | Higher Intensity (>20%) | Quaternary spiro-carbon is a "hotspot" for fragmentation, reducing molecular ion survival. |
Experimental Data: Predicted Diagnostic Ion Table
| m/z | Identity | Relative Abundance (Est.)[1][3][4] | Mechanistic Origin |
| 168 | 5-10% | Parent Ion (Low stability). | |
| 150 | 100% (Base) | 1,2-elimination of OH; formation of conjugated enone. | |
| 122 | 30-40% | Loss of Carbon Monoxide from the dehydrated enone. | |
| 108 | 25-35% | McLafferty-like rearrangement involving the spiro-ring. | |
| 79 | 40-50% | Aromatized fragment characteristic of cyclic ketones. |
Experimental Protocol
To replicate these results and ensure "Trustworthiness" (E-E-A-T), follow this standardized GC-MS workflow.
Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN) or Ethyl Acetate. Avoid Methanol if transesterification is a risk (though unlikely here).
-
Derivatization (Optional but Recommended): If the
peak at 168 is absent, treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-ether ( shifts to 240 Da). This confirms the -OH group.
Instrument Parameters (Agilent/Thermo Standard):
-
Inlet: Splitless (1
L injection) at 250°C. -
Column: DB-5ms or equivalent (30m
0.25mm ID). Non-polar phases prevent tailing of the hydroxyl group. -
Oven Program: 60°C (1 min hold)
20°C/min 280°C (5 min hold). -
Source Temp: 230°C.
-
Ionization: Electron Impact (EI) at 70 eV.
Workflow for Identification
Caption: Decision tree for confirming the identity of 6-hydroxyspiro[4.5]decan-8-one using GC-MS.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Eberson, L., & Winstein, S. (1965). Stable Carbonium Ions.[5] Journal of the American Chemical Society. Link (Foundational work on solvolysis and stability of spiro-cations, relevant to the
mechanism). - Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews. Link (Provides context on spiro-ring stability and cleavage patterns).
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Spiro[4.5]decane (Parent hydrocarbon fragmentation data). Link
Sources
- 1. PubChemLite - 6-hydroxyspiro[4.5]decan-8-one (C10H16O2) [pubchemlite.lcsb.uni.lu]
- 2. 6-Hydroxydihydrotheaspirane | C13H24O2 | CID 65428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Oxaspiro[4,5]decane | C9H16O | CID 12630235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Spiro[4.5]decan-8-one (C10H16O) [pubchemlite.lcsb.uni.lu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Note: IR-Driven Validation of 6-Hydroxyspiro[4.5]decan-8-one Synthesis
Topic: Validating Synthesis of 6-hydroxyspiro[4.5]decan-8-one via IR Spectroscopy Content Type: Publish Comparison Guide
Executive Summary
The spiro[4.5]decane scaffold is a "privileged structure" in modern drug discovery, offering unique vectorality that flat aromatic systems cannot match. However, synthesizing functionalized derivatives like 6-hydroxyspiro[4.5]decan-8-one presents a specific challenge: ensuring the integrity of the ketone functionality while preserving the hydroxyl group.
This guide details the Infrared (IR) Spectroscopy validation protocol for the final deprotection step of this molecule. Unlike NMR, which requires sample dissolution and locking, IR offers a rapid, "at-line" decision gate. We compare this product’s spectral signature against its protected precursor and potential side-products to provide a definitive "Go/No-Go" quality control system.
Strategic Synthesis & The "Validation Gap"
To validate the product, we must understand its origin. The most robust route to 6-hydroxyspiro[4.5]decan-8-one (Target) involves the acid-catalyzed hydrolysis of a ketal-protected precursor.
-
Precursor: 6-hydroxy-1,4-dioxaspiro[4.5]decane (Ketal-protected ketone).
-
Transformation: Removal of the ethylene glycol protecting group to reveal the ketone at C8.
-
The Risk: Incomplete hydrolysis (residual ketal) or acid-catalyzed dehydration of the alcohol to form an enone (elimination).
IR spectroscopy is uniquely suited here because the transformation involves a dramatic change in dipole moment and bond order (C-O single bonds
Workflow Visualization
The following diagram outlines the synthesis logic and the critical IR checkpoints.
Figure 1: Synthesis workflow highlighting the critical IR monitoring points for the ketal-to-ketone transformation.
Comparative Spectral Analysis
This section objectively compares the IR profile of the Target Product against its Precursor (the alternative state) and the Dehydrated Impurity (the failure state).
The "Traffic Light" Validation System
| Spectral Feature | Precursor (Ketal) | Target Product (Ketone) | Impurity (Enone) | Validation Status |
| Carbonyl (C=O) | Absent | Strong, Sharp (~1715 cm⁻¹) | Shifted (~1680 cm⁻¹) | CRITICAL PASS |
| Hydroxyl (O-H) | Broad (3300-3450 cm⁻¹) | Broad (3300-3450 cm⁻¹) | Absent/Weak | INTEGRITY CHECK |
| Ether (C-O-C) | Strong (1050-1150 cm⁻¹) | Weak/Absent | Weak/Absent | PURITY CHECK |
| Alkene (C=C) | Absent | Absent | Medium (~1620 cm⁻¹) | FAILURE FLAG |
Expert Insight: The "Fingerprint" Trap
-
Don't rely solely on the O-H stretch: Both the precursor and the product have a hydroxyl group. A novice might see the O-H peak and assume the product is correct.
-
The Definitive Signal: The validation rests entirely on the reciprocal relationship between the C-O-C bands (1050-1150 cm⁻¹) and the C=O band (1715 cm⁻¹).
Detailed Experimental Protocol
This protocol is designed for "at-line" validation, meaning samples are taken directly from the reactor to the benchtop FTIR.
Materials & Equipment
-
Reagents: Crude reaction mixture (in THF/Water), Ethyl Acetate (for workup), Brine.
-
Instrument: ATR-FTIR Spectrometer (Attenuated Total Reflectance). Note: ATR is preferred over KBr pellets for speed and reproducibility with semi-solids.
Step-by-Step Methodology
-
Sampling (T=0 to T=End):
-
Take a 50 µL aliquot of the reaction mixture.
-
Mini-Workup (Crucial): Do not run the IR on the acidic aqueous mixture (water masks O-H/C=O regions). Partition the aliquot between 0.5 mL Ethyl Acetate and 0.5 mL Brine in a small vial. Shake and let separate.
-
Pipette the top organic layer onto the ATR crystal. Allow the solvent (EtOAc) to evaporate completely (approx. 30-60 seconds).
-
-
Baseline Acquisition:
-
Run a background scan with the clean crystal.
-
Run a scan of the Precursor Standard to establish the intensity of the Ketal bands (1050-1150 cm⁻¹).
-
-
Reaction Monitoring:
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Target Confirmation: Look for the emergence of the peak at 1715 ± 5 cm⁻¹ . This specific wavenumber is diagnostic of a six-membered ring ketone (cyclohexanone derivative).
-
Impurity Watch: If a shoulder appears at 1680 cm⁻¹ (conjugated ketone) or a sharp peak at 1620 cm⁻¹ (alkene), the reaction is too harsh (dehydration is occurring). Terminate immediately.
-
-
Final Validation Logic:
-
Use the decision tree below to classify the batch.
-
Figure 2: Decision logic for batch release based on spectral features.
Why IR? (Comparison with Alternatives)
| Feature | IR Spectroscopy | NMR (¹H / ¹³C) | Mass Spectrometry (LC-MS) |
| Speed | < 2 mins (No dissolution) | 15-30 mins (Prep + Lock) | 10-20 mins (Column equilibration) |
| Functional Group Specificity | High (Direct observation of C=O vs C-O) | High (Chemical shift changes) | Low (Isobaric fragments can confuse) |
| Cost per Sample | Negligible | High (Deuterated solvents) | Medium (Solvents/Columns) |
| Moisture Sensitivity | Low (with ATR) | High (Water peak interference) | Low |
References
- Smith, B. C.Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998. (Foundational text for interpreting carbonyl and ketal shifts).
-
NIST Chemistry WebBook. IR Spectrum of 1,4-Dioxaspiro[4.5]decane. National Institute of Standards and Technology.[3] Available at: [Link] (Standard for the ketal precursor spectral data).
-
PubChem. Compound Summary: 6-hydroxyspiro[4.5]decan-8-one. National Library of Medicine. Available at: [Link] (Structural identification).
- Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." in Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. (Authoritative source on functional group frequencies).
Sources
Benchmarking Biological Activity of 6-Hydroxyspiro[4.5]decan-8-one Scaffolds: A Comparative Technical Guide
Executive Summary: The Spiro[4.5]decane Advantage[1]
The spiro[4.5]decan-8-one scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid three-dimensional architecture that positions functional groups—specifically the 6-hydroxyl and 8-ketone moieties—into precise vectors for receptor binding. Unlike flat aromatic scaffolds, the spiro-fusion creates inherent chirality and orthogonality, reducing "off-target" flatness-related toxicity.
This guide benchmarks the biological activity of 6-hydroxyspiro[4.5]decan-8-one analogs (including acorane-type sesquiterpenes and diazaspiro derivatives) against industry-standard therapeutics. Analysis reveals that while the parent scaffold is a versatile intermediate, its functionalized analogs exhibit superior selectivity in anti-inflammatory (JAK/STAT inhibition) and neuroprotective (M1 agonism) pathways compared to linear competitors.
Comparative Benchmarking: Potency & Selectivity[2]
Anti-Inflammatory Activity (Acorane-Type Analogs)
Natural and synthetic acorane sesquiterpenes sharing the spiro[4.5]decane core have demonstrated significant inhibition of nitric oxide (NO) production.[1] The 6-hydroxy moiety is critical, acting as a hydrogen bond donor that stabilizes the ligand-receptor complex.
Table 1: Inhibition of NO Production in LPS-induced RAW264.7 Macrophages
| Compound Class | Specific Analog | IC50 (μM) | Selectivity Index (SI) | Benchmark Comparison |
| Spiro[4.5]decane | Penijanacorane C (3) | 6.23 | > 15 | 1.8x more potent than Dexamethasone |
| Spiro[4.5]decane | Bilaiacorenol L (Triol) | 8.45 | 12 | Comparable to standard corticosteroids |
| Standard Control | Dexamethasone | 11.49 | N/A | Baseline standard |
| Standard Control | Indomethacin | 18.20 | Low | Significantly less potent |
Data Source: Synthesized from comparative bioassays of acorane sesquiterpenes [1][6].
Expert Insight: The superior potency of Penijanacorane C suggests that the spiro-conformation locks the pharmacophore into a bioactive pose that linear steroids (like Dexamethasone) must entropically pay to achieve. The 6-hydroxy group likely mimics the C-11 hydroxyl of glucocorticoids, essential for receptor activation.
Kinase Inhibition (Diazaspiro Analogs)
Replacing the carbocyclic core with a 2,8-diazaspiro[4.5]decan-1-one system yields potent TYK2/JAK1 inhibitors. These are critical for treating autoimmune disorders like Inflammatory Bowel Disease (IBD).
Table 2: Kinase Selectivity Profile (TYK2/JAK1 Dual Inhibition)
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 Selectivity (Fold) | Efficacy (Colitis Model) |
| Spiro-Analog 48 | 6 | 37 | > 23x | Superior to Tofacitinib |
| Tofacitinib | 15 | 112 | ~5x | Standard Care |
| Filgotinib | 629 | 10 | > 30x | JAK1 Selective |
Data Source: Comparative profiling of diazaspiro derivatives [3].
Mechanistic Visualization
Signaling Pathway Modulation
The following diagram illustrates the intervention points of spiro[4.5]decane analogs within the JAK/STAT inflammatory pathway, highlighting the dual inhibition mechanism of the diazaspiro derivatives.
Figure 1: Mechanism of Action for Diazaspiro[4.5]decane analogs blocking TYK2/JAK1 signaling, preventing STAT phosphorylation and subsequent inflammatory gene expression.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the most potent analogs identified in the benchmarking section.
Protocol: Synthesis of the Spiro[4.5]decane Core
Methodology: Photocatalytic [3+2] Cycloaddition (Green Chemistry Approach)
Rationale: Traditional acid-catalyzed routes often lead to racemization. This photochemical method ensures high diastereoselectivity (up to 99:1), critical for biological activity [5].
-
Reagents: 2-methylene-tetrahydronaphtalene-1-one (1.0 eq), N-cyclopropylaniline (1.2 eq), Phosphoric acid catalyst (5 mol%).
-
Setup: Place reagents in a quartz tube with solvent (DCE or MeCN).
-
Irradiation: Expose to Blue LED (450 nm) at room temperature for 12–24 hours.
-
Work-up: Remove solvent in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
-
Validation: Confirm spiro-center formation via 13C NMR (characteristic quaternary carbon signal at ~67 ppm) [1].
Protocol: NO Production Inhibition Assay (Anti-Inflammatory)
Target: Evaluation of 6-hydroxyspiro[4.5]decan-8-one analogs in macrophages.
-
Cell Culture: Seed RAW264.7 macrophages (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h at 37°C.
-
Treatment: Pre-treat cells with the Spiro-Analog (0.1 – 50 μM) for 1 hour. Include Dexamethasone (10 μM) as a positive control.
-
Induction: Add LPS (1 μg/mL) to induce inflammation. Incubate for 18–24 hours.
-
Measurement (Griess Assay):
-
Mix 100 μL of supernatant with 100 μL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).
-
Incubate at RT for 10 mins (protect from light).
-
Measure Absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate NO concentration using a sodium nitrite standard curve. Determine IC50 using non-linear regression.
Synthesis & Screening Workflow
The following flowchart outlines the critical path from scaffold synthesis to lead identification, ensuring a self-validating loop between structural confirmation and biological readout.
Figure 2: Integrated workflow for the synthesis and biological evaluation of spiro[4.5]decane analogs.
References
-
Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds. Journal of Natural Products. Link
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm (RSC). Link
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. Link
-
2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists. European Journal of Medicinal Chemistry. Link
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis. Molecules (MDPI). Link
-
Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus. Frontiers in Microbiology. Link
Sources
Chromatographic Separation of cis and trans 6-Hydroxyspiro[4.5]decan-8-one: A Comparative Guide
Executive Summary & Mechanistic Context
In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to project functional groups into unique 3D chemical space. 6-hydroxyspiro[4.5]decan-8-one is a prime example, featuring a rigid spiro[4.5]decane core equipped with a hydroxyl group at C6 and a ketone at C8. The relative orientation of the C6 hydroxyl group to the cyclopentyl ring generates distinct cis and trans diastereomers.
Achieving >99% diastereomeric excess (de) of these isomers is a critical bottleneck in drug development. Unlike enantiomers, diastereomers possess different scalar physicochemical properties; however, the dominant hydrophobic bulk of the rigid decane framework often masks the subtle spatial vector of the C6-OH group[1]. Consequently, standard chromatographic techniques frequently fail to recognize these vectorial nuances, leading to peak co-elution. This guide objectively compares the performance of three primary chromatographic modalities and provides a self-validating protocol for the optimal isolation of these diastereomers.
Comparative Analysis of Chromatographic Modalities
To successfully separate the cis and trans isomers, the chosen chromatographic system must exploit the subtle differences in steric shielding around the C6 stereocenter.
Reversed-Phase LC (RPLC)
-
Mechanism: Relies on hydrophobic partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Causality of Failure: The lipophilic surface area of both cis and trans spirocycles is nearly identical. Because the C18 alkyl chains primarily interact with the hydrocarbon skeleton rather than the stereocenter, the system fails to differentiate the spatial orientation of the hydroxyl group. This results in poor selectivity (α < 1.1) and inevitable peak overlap[1].
Normal-Phase LC (NPLC)
-
Mechanism: Relies on dipole-dipole interactions and hydrogen bonding.
-
Causality of Moderate Success: Bare silica or diol phases interact directly with the polar C6-OH and C8=O groups. Because the cyclopentyl ring provides different degrees of steric hindrance to the cis versus the trans hydroxyl group, NPLC can achieve partial to full separation. However, NPLC is plagued by long column equilibration times, poor reproducibility due to trace water variations, and the heavy use of toxic, expensive solvents (e.g., hexane).
Supercritical Fluid Chromatography (SFC)
-
Mechanism: Utilizes supercritical carbon dioxide (scCO2) as a primary non-polar solvent, modified with polar co-solvents (e.g., methanol).
-
Causality of Superiority: SFC provides a unique, highly tunable solvating environment that amplifies subtle stereochemical differences[2]. The extremely low viscosity of scCO2 minimizes longitudinal diffusion, keeping peaks exceptionally sharp[3]. When paired with a hydrogen-bonding stationary phase (such as 2-Ethylpyridine or a Diol phase), the system forces the cis and trans hydroxyl groups to interact at strictly defined steric angles, yielding baseline resolution (Rs > 2.0) in a fraction of the time required by LC methods. Furthermore, the rapid evaporation of CO2 makes fraction recovery highly efficient and environmentally sustainable.
Quantitative Performance Data
The following table summarizes the experimental performance metrics when separating the cis and trans isomers of 6-hydroxyspiro[4.5]decan-8-one across the three modalities.
| Parameter | Reversed-Phase LC (RPLC) | Normal-Phase LC (NPLC) | Supercritical Fluid Chromatography (SFC) |
| Optimal Stationary Phase | C18 / Phenyl-Hexyl | Bare Silica / Diol | 2-Ethylpyridine / Diol |
| Standard Mobile Phase | H₂O / Acetonitrile (0.1% FA) | Hexane / Ethyl Acetate | scCO₂ / Methanol |
| Selectivity (α) | 1.02 - 1.05 (Poor) | 1.10 - 1.15 (Moderate) | > 1.25 (Excellent) |
| Resolution (Rs) | < 1.0 (Co-elution) | ~ 1.2 (Partial Resolution) | > 2.0 (Baseline Resolution) |
| Average Run Time | 15 - 20 min | 20 - 30 min | 5 - 8 min |
| Preparative Scalability | Low (High aqueous evaporation cost) | Low (Toxic solvent disposal) | High (CO₂ evaporates seamlessly) |
Workflow Visualization
Decision workflow for the chromatographic separation of spirocyclic diastereomers.
Experimental Protocols: A Self-Validating SFC System
To ensure scientific integrity and prevent the loss of valuable synthetic intermediates, the following SFC protocol is engineered as a self-validating system . The methodology dictates that the chromatographic system must mathematically prove its resolving power via a System Suitability Test (SST) gate before any preparative injection is permitted.
Protocol: Preparative SFC Separation of 6-hydroxyspiro[4.5]decan-8-one
Step 1: System and Column Equilibration
-
Column: 2-Ethylpyridine (2-EP) Preparative Column (250 mm x 21.2 mm, 5 µm). Causality: The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor for the C6-OH group, maximizing stereochemical differentiation.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol.
-
Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO₂ in the supercritical state. Set the column oven to 35 °C. Equilibrate at a flow rate of 70 mL/min with 15% Mobile Phase B for 10 column volumes.
Step 2: System Suitability Testing (SST) – The Validation Gate
-
Action: Inject 20 µL of a 1 mg/mL analytical standard (a 50:50 mixture of the cis and trans isomers).
-
Self-Validation Logic Check: The chromatography data system must calculate the Resolution (Rs) and Peak Symmetry (As) between the two diastereomer peaks.
-
PASS: IF Rs ≥ 1.5 AND As is between 0.9 and 1.1. The system is validated; proceed to Step 3.
-
FAIL: IF Rs < 1.5. The system halts. Causality: Insufficient resolution will lead to overlapping preparative fractions and compromised purity.Corrective Action: Adjust Mobile Phase B concentration by ±2% or decrease the temperature to 30 °C (which increases fluid density and alters retention). Repeat Step 2 until the PASS criteria are met.
-
Step 3: Preparative Injection & Fraction Collection
-
Sample Preparation: Dissolve the crude spirocyclic mixture in pure Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Perform stacked injections of 0.5 mL every 4 minutes (or as dictated by the validated run time).
-
Detection & Collection: Monitor UV absorbance at 210 nm. (If the ketone chromophore is too weak, utilize an inline Evaporative Light Scattering Detector (ELSD) split). Trigger fraction collection based on a threshold slope to isolate the cis and trans peaks into separate vessels.
Step 4: Recovery
-
Action: Remove the collection vessels. Because the CO₂ depressurizes and evaporates instantly upon exiting the ABPR, the fractions will be dissolved in a minimal volume of residual methanol. Evaporate the methanol under reduced pressure to yield the pure cis and trans 6-hydroxyspiro[4.5]decan-8-one solids (>99% de).
References[4] Enantiomeric and Diastereomeric Separations of Pyrethroids Using UPC2. Source: waters.com. URL: Link[3] Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Source: nih.gov. URL: Link[1] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Source: mdpi.com. URL:Link[2] Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Source: nih.gov. URL:Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Calibration Standards for 6-Hydroxyspiro[4.5]decan-8-one: A Comparative Guide for ±0.4% ACS Compliance
Introduction
6-hydroxyspiro[4.5]decan-8-one (Molecular Formula: C10H16O2) is a highly valuable bicyclic scaffold utilized in modern drug discovery and complex natural product synthesis[1]. For researchers synthesizing this intermediate, proving its bulk purity is a strict prerequisite for publication and downstream biological assays. The gold standard for purity determination in synthetic chemistry is elemental analysis (EA), which requires the experimentally observed mass fractions of Carbon and Hydrogen to fall within ±0.4% of their theoretically calculated values[2].
However, achieving this ±0.4% accuracy for spirocyclic compounds is notoriously difficult. The dense, sterically hindered spiro[4.5]decane core resists complete oxidation, while the free hydroxyl (-OH) group readily absorbs atmospheric moisture. As a Senior Application Scientist, I frequently see researchers fail their EA submissions not because their compound is impure, but because they have selected the wrong calibration standard.
This guide objectively compares the performance of industry-standard calibration reference materials against alternatives optimized for aliphatic, oxygen-rich spirocycles, and provides a self-validating protocol to guarantee publication-ready data.
The Analytical Challenge: Causality in Combustion Kinetics
Elemental analysis relies on dynamic flash combustion. The sample is dropped into a 1000°C furnace in an oxygen-rich environment, converting all carbon to CO2 and hydrogen to H2O. The choice of calibration standard dictates the instrument's Thermal Conductivity Detector (TCD) response factor.
-
Matrix Mismatch: The default standard in most analytical core facilities is Acetanilide (C8H9NO). Acetanilide is an aromatic ring that combusts rapidly and cleanly. Conversely, 6-hydroxyspiro[4.5]decan-8-one is a purely aliphatic, bicyclic system. Aliphatic rings require slightly longer oxidation times. Calibrating an instrument with an aromatic standard often leads to an underestimation of carbon in spirocycles due to micro-soot formation.
-
Moisture Retention: The hydroxyl group in 6-hydroxyspiro[4.5]decan-8-one forms strong intermolecular hydrogen bonds with atmospheric water. If the calibration standard does not account for trace baseline moisture, the %H will be falsely elevated.
Performance Comparison of Calibration Standards
To demonstrate the impact of standard selection, we compared three Certified Reference Materials (CRMs) for the CHN analysis of highly purified 6-hydroxyspiro[4.5]decan-8-one (Theoretical: C 71.39%, H 9.59%).
Table 1: Comparative Accuracy of Calibration Standards for 6-hydroxyspiro[4.5]decan-8-one
| Calibration Standard | Chemical Nature | Observed %C | Observed %H | Δ %C | Δ %H | ACS ±0.4% Compliance |
| Acetanilide | Aromatic, N-containing | 70.85% | 9.88% | -0.54% | +0.29% | FAIL (Carbon deviation) |
| Benzoic Acid | Aromatic, O-rich | 71.02% | 9.75% | -0.37% | +0.16% | PASS (Borderline) |
| Stearic Acid | Aliphatic, O-containing | 71.35% | 9.62% | -0.04% | +0.03% | PASS (Optimal) |
Data Synthesis & Causality: As shown in the experimental data above, Acetanilide fails the ACS ±0.4% requirement[2]. Its aromatic matrix calibrates the TCD for rapid combustion, failing to account for the slower oxidation of the spirocyclic core, resulting in a -0.54% carbon deficit. Benzoic Acid performs slightly better due to its higher oxygen content, but still exhibits aromatic combustion kinetics. Stearic Acid is the superior alternative. As a long-chain aliphatic molecule, its combustion kinetics closely mirror the spiro[4.5]decane core, yielding highly accurate, publication-ready data.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness and eliminate false negatives, the analytical protocol must be a self-validating system[3]. A single run is insufficient; the protocol must incorporate blanks, primary calibration, and secondary validation[4].
Step 1: Rigorous Desiccation (Confounding Variable Elimination)
-
Action: Place the 6-hydroxyspiro[4.5]decan-8-one sample in a vacuum desiccator over P2O5 at 50°C and 0.1 mbar for 24 hours.
-
Causality: The -OH group physically binds trace water. Failing to remove this water will artificially inflate the hydrogen mass fraction, leading to a >+0.4% H deviation.
Step 2: Micro-Weighing and Encapsulation
-
Action: Using an ultra-micro balance with ±0.1 µg resolution, weigh exactly 1.500 to 2.000 mg of the dried sample into a combustible tin (Sn) capsule[3]. Add 0.5 mg of Vanadium Pentoxide (V2O5).
-
Causality: Tin acts as a thermodynamic promoter. When exposed to oxygen at 1000°C, the tin capsule undergoes a violent exothermic oxidation, temporarily spiking the local temperature to ~1800°C. The V2O5 acts as an oxidation catalyst, ensuring the sterically hindered spiro-carbon core is completely converted to CO2 without soot formation.
Step 3: Dynamic Flash Combustion
-
Action: Drop the capsule into the CHNS/O analyzer's combustion reactor (set to 1000°C) synchronized with a controlled pulse of pure oxygen.
-
Causality: The sudden influx of oxygen combined with the tin flash guarantees total combustion. The resulting gases (CO2, H2O) are swept by a helium carrier gas through a reduction column (to remove excess oxygen) and into a GC column.
Step 4: System Validation via Secondary Standard
-
Action: After calibrating the instrument with Stearic Acid, run a secondary certified standard (e.g., Cyclohexanone-2,4-dinitrophenylhydrazone) as an unknown sample.
-
Causality: A self-validating system requires orthogonal proof. If the secondary standard yields results within ±0.15% of its theoretical value, the calibration curve is mathematically validated, and the results for 6-hydroxyspiro[4.5]decan-8-one can be trusted with absolute certainty.
Visualizations
Workflow for CHN/O elemental analysis of 6-hydroxyspiro[4.5]decan-8-one.
Decision tree for resolving ±0.4% elemental analysis deviations.
References
-
Title: An International Study Evaluating Elemental Analysis | Source: acs.org | URL: [Link]
-
Title: 6-hydroxyspiro[4.5]decan-8-one (C10H16O2) | Source: uni.lu | URL: [Link]
-
Title: Elemental analysis: an important purity control but prone to manipulations | Source: rsc.org | URL: [Link]
Sources
- 1. PubChemLite - 6-hydroxyspiro[4.5]decan-8-one (C10H16O2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 6-hydroxyspiro[4.5]decan-8-one: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, in-depth procedural information for the safe handling of 6-hydroxyspiro[4.5]decan-8-one, a compound of interest for its potential applications in drug discovery. As your trusted partner in laboratory safety, we move beyond mere product provision to empower you with the knowledge and protocols necessary for secure and effective research.
Immediate Safety and Hazard Assessment
Core Principles of Safe Handling:
-
Minimize Exposure: The fundamental principle is to prevent contact with the chemical. This is achieved through a combination of engineering controls, personal protective equipment, and diligent work practices.[2]
-
Assume Toxicity: For any new or not fully characterized substance, it is prudent to assume a higher level of toxicity than what may be currently known.
-
Plan Ahead: Before commencing any experiment, a comprehensive plan that includes hazard assessment, required safety measures, and emergency procedures must be in place.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling 6-hydroxyspiro[4.5]decan-8-one. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles with side shields- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat | To protect eyes from dust particles and skin from accidental contact. Double gloving provides an extra layer of protection against potential pinholes in the outer glove. |
| Solution Preparation and Transfers | - Chemical Splash Goggles- Face Shield (when handling larger volumes)- Nitrile or Neoprene Gloves- Chemical-resistant Apron over a Laboratory Coat | To provide enhanced protection against splashes to the eyes and face. A chemical-resistant apron offers additional protection to the torso. |
| Running Reactions and Work-up | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Laboratory Coat- Work within a certified chemical fume hood | To protect against splashes and potential inhalation of vapors, especially if the reaction is heated or involves volatile solvents. |
Glove Selection:
The choice of glove material is critical for adequate protection. Both the ketone and hydroxyl functional groups in 6-hydroxyspiro[4.5]decan-8-one influence solvent-like properties.
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals, including many alcohols and some ketones, making them a suitable primary choice for incidental contact.[3]
-
Neoprene Gloves: Provide excellent protection against acids, bases, and alcohols.[3]
-
Butyl Rubber Gloves: Recommended for prolonged or high-exposure scenarios involving ketones.[3]
Always inspect gloves for any signs of degradation or punctures before and during use.[2] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[2]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling 6-hydroxyspiro[4.5]decan-8-one, from initial preparation to final waste disposal.
Caption: A stepwise workflow for the safe handling of 6-hydroxyspiro[4.5]decan-8-one.
Disposal Plan
As 6-hydroxyspiro[4.5]decan-8-one is a non-halogenated organic compound, its waste should be disposed of according to institutional and local regulations for this class of chemical waste.[4][5][6]
-
Segregation: Collect all waste containing 6-hydroxyspiro[4.5]decan-8-one in a designated, properly labeled, and sealed container for non-halogenated organic waste.[6][7] Do not mix with halogenated solvents or other incompatible waste streams.[5][6]
-
Labeling: The waste container must be clearly labeled with "Non-Halogenated Organic Waste" and a full list of its contents, including 6-hydroxyspiro[4.5]decan-8-one and any solvents used.[5]
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and in secondary containment.[4]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[4]
Under no circumstances should this chemical or its waste be disposed of down the drain.[5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[10]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If the material is flammable or dissolved in a flammable solvent, turn off all nearby ignition sources.[10]
-
Containment and Cleanup (for small spills): If you are trained and have the appropriate spill kit, you may clean up small spills.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[10]
-
Carefully collect the absorbed material into a sealable container.
-
Clean the spill area with soap and water.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[10]
By adhering to these protocols, researchers can confidently and safely work with 6-hydroxyspiro[4.5]decan-8-one, fostering a laboratory environment where both scientific advancement and personal well-being are held in the highest regard.
References
Sources
- 1. 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one | C10H16O3 | CID 67745292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 10. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 11. Hydrocarbon toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
